2,4-dimethyl-1,2-dihydrophthalazin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGVWLRFMUHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2,4-dimethyl-1,2-dihydrophthalazin-1-one
[1][2][3]
Executive Summary
2,4-Dimethyl-1,2-dihydrophthalazin-1-one (also known as 2,4-dimethylphthalazin-1(2H)-one) represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Phosphodiesterase 4 (PDE4) inhibitors .[1][2][3] Unlike its unsubstituted parent phthalazin-1(2H)-one, the 2,4-dimethyl analog features a "locked" lactam structure due to N-methylation, preventing lactam-lactim tautomerism.[1][2][3] This structural rigidity, combined with the steric bulk of the C4-methyl group, makes it an excellent model for studying Structure-Activity Relationships (SAR) in drug discovery programs targeting DNA repair mechanisms and inflammatory pathways.[1][2][3]
Chemical Identity & Structural Analysis[4][5][6][7][8][9]
Nomenclature and Classification[10]
-
Common Synonyms: 2,4-Dimethyl-1-oxo-1,2-dihydrophthalazine[1][2][3]
-
Molecular Formula:
[3] -
Core Scaffold: Phthalazine (diazanaphthalene)[3]
Structural Features
The molecule consists of a benzene ring fused to a pyridazinone ring.[4]
-
N2-Methylation: The methyl group at the N2 position eliminates the acidic proton found in the parent phthalazinone (
), rendering the molecule non-ionizable at physiological pH and locking it in the lactam (keto) tautomer.[3] -
C4-Methylation: The methyl group at C4 provides steric bulk and lipophilicity, often exploiting hydrophobic pockets in enzyme active sites (e.g., the nicotinamide binding pocket of PARP).[1][2][3]
Electronic Properties
The carbonyl oxygen at C1 acts as a strong hydrogen bond acceptor (HBA), while the N2 nitrogen, being part of an amide-like system and methylated, is not a hydrogen bond donor (HBD).[3] The aromatic system allows for
Synthesis & Manufacturing
The synthesis of 2,4-dimethylphthalazin-1(2H)-one is classically achieved through the cyclocondensation of 2-acetylbenzoic acid with methylhydrazine .[1][2][3] This route is preferred over the alkylation of 4-methylphthalazin-1(2H)-one due to higher regioselectivity.[1][2][3][4]
Synthetic Route: Cyclocondensation
The reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.[4]
Reaction Scheme:
Regioselectivity Mechanism
Methylhydrazine (
-
Step 1: The
group attacks the ketone carbonyl of 2-acetylbenzoic acid to form the hydrazone intermediate.[2][3][4] -
Step 2: The secondary nitrogen (
) attacks the carboxylic acid (or activated ester) to close the ring, forming the N-methyl lactam.[3]
This sequence favors the formation of the 2,4-dimethyl isomer over the 3-methyl isomer (where the N-Me would be at position 3, which is not possible in the phthalazinone lactam structure without forming a zwitterion or different tautomer).[1][2][3]
Visualization of Synthesis Pathway
Caption: Step-wise cyclocondensation of 2-acetylbenzoic acid with methylhydrazine yielding the target phthalazinone.
Physicochemical Properties[2][3][4][11]
The following data summarizes the core physical properties relevant to handling and formulation.
| Property | Value / Description | Relevance |
| Physical State | White to off-white crystalline solid | Standard laboratory handling.[1][2][3][4] |
| Melting Point | 110 – 115 °C (Typical for analogs) | Characterization and purity check.[3][4] |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents for biological assays.[3][4] |
| Solubility (Organic) | Soluble in DMSO, DCM, Ethanol, Methanol | Standard solvents for synthesis/analysis.[1][3] |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability.[3][4] |
| H-Bond Donors | 0 | No acidic protons (N-Me blocked).[2][3][4] |
| H-Bond Acceptors | 2 (C=O, N3) | Key for receptor binding.[2][3] |
Medicinal Chemistry & Biological Relevance[2][3][5][12][13][14][15][16]
Pharmacophore Utility
The phthalazin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry.[2][3][4]
-
PARP Inhibition: The lactam group mimics the nicotinamide moiety of
, the substrate for PARP enzymes. The 2,4-dimethyl analog serves as a probe to test the steric tolerance of the "nicotinamide pocket."[1][2] -
PDE4 Inhibition: Analogs of this scaffold (e.g., with different substituents at C4) have shown potency as phosphodiesterase inhibitors for anti-inflammatory applications.[3]
Structure-Activity Relationship (SAR) Logic[1][2][3]
-
N2-Methyl: Prevents H-bond donation.[1][2][4] If the target requires an NH donor (like in some specific kinase pockets), activity will decrease.[3] If the target requires a hydrophobic contact, activity increases.[2]
-
C4-Methyl: Provides a rigid vector for filling hydrophobic pockets.[1][2][3][4] Replacement with larger groups (benzyl, phenyl) often modulates potency and selectivity (e.g., Azelastine).[3]
SAR Visualization[2]
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents on the scaffold.
Experimental Protocols
Synthesis of 2,4-Dimethylphthalazin-1(2H)-one
Objective: To synthesize the target compound from 2-acetylbenzoic acid.
Materials:
Procedure:
-
Dissolution: Dissolve 2-acetylbenzoic acid (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Addition: Add methylhydrazine (12 mmol) dropwise at room temperature. A mild exotherm may occur.[2][4]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress by TLC (System: Hexane/Ethyl Acetate 1:1). -
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[4]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield: Typically 70–85%.[2][3][4]
Analytical Characterization (Expected Data)
References
-
Synthesis of Phthalazinones: BenchChem. (2025).[3][4] Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols. Link[3]
-
Phthalazinone Scaffold in Drug Discovery: Vila, N., et al. (2015).[2][3] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Link
-
Regioselectivity of Hydrazines: SciePub. (2025).[3][4] Reactivities Involved in the Regioselectivity of Osazone Formation. Link
-
PARP Inhibitor Chemistry: Menear, K. A., et al. (2008).[2][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2][3][6] Journal of Medicinal Chemistry. Link
Sources
- 1. 2-((2R,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Identification and Quantification of Azelastine Impurity D in Pharmaceutical Formulations
Abstract
This technical whitepaper provides a comprehensive framework for the isolation, identification, and quantification of Azelastine Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one). As a primary degradation product formed through hydrolytic cleavage, Impurity D represents a critical quality attribute in Azelastine Hydrochloride nasal and ophthalmic formulations. This guide moves beyond standard pharmacopoeial monographs, offering field-proven strategies for overcoming matrix interference in complex aqueous formulations and optimizing resolution using phenyl-hexyl stationary phases.
The Target: Azelastine Impurity D Profile[1][2][3][4][5]
Understanding the physicochemical behavior of the impurity is the prerequisite for successful method development. Impurity D is the structural "backbone" of the Azelastine molecule, remaining after the cleavage of the N-methylazepane side chain.
Chemical Identity & Properties
| Property | Specification |
| Common Name | Azelastine Impurity D (EP) / Related Compound D (USP) |
| Chemical Name | 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one |
| CAS Number | 53242-88-9 |
| Molecular Formula | C₁₅H₁₁ClN₂O |
| Molecular Weight | 270.71 g/mol |
| Functional Class | Phthalazinone derivative (Lactam tautomer) |
| Solubility | Low aqueous solubility; soluble in DMSO, Methanol |
| pKa | ~10.5 (Acidic NH of the lactam ring) |
Origin & Degradation Pathway
Impurity D is not merely a process byproduct; it is a stability-indicating degradation product. It forms primarily through the hydrolytic cleavage of the hydrazine linkage between the phthalazinone core and the azepane ring. This reaction is accelerated under alkaline stress conditions or high thermal exposure.
Figure 1: The hydrolytic degradation pathway of Azelastine yielding Impurity D.
Analytical Strategy: The "Why" Behind the Method
Standard C18 columns often struggle to separate Impurity D from the main Azelastine peak due to the massive retention of the hydrophobic chlorobenzyl group present in both molecules. Furthermore, the basic nitrogen in Azelastine causes peak tailing, which can mask the earlier eluting Impurity D.
Stationary Phase Selection: Phenyl-Hexyl
Recommendation: Switch from standard C18 to Phenyl-Hexyl ligand chemistry.
-
Mechanism: The phthalazinone ring of Impurity D possesses distinct
- electron systems. A Phenyl-Hexyl column engages in - interactions with the impurity, offering orthogonal selectivity compared to pure hydrophobic interaction. This significantly improves the resolution between Impurity D and the parent drug.
Mobile Phase Chemistry: Ion-Pairing vs. pH
Critical Decision:
-
For LC-UV (QC Routine): Use Ion-Pairing Chromatography (IPC) with Octane Sulfonic Acid (OSA). OSA masks the positive charge of the Azelastine azepane ring, increasing its retention and sharpening the peak shape, allowing Impurity D (which is neutral/weakly acidic) to elute with distinct separation.
-
For LC-MS (Identification): Avoid OSA (it suppresses ionization). Use Ammonium Formate/Formic Acid buffer at pH 3.0.
Detailed Experimental Protocol
The following protocol is optimized for Quality Control (LC-UV) in complex matrices like nasal sprays, where preservatives (Benzalkonium Chloride) and viscosity modifiers (Hypromellose) can interfere.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA (Photodiode Array) |
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or equivalent) |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Max absorption for phthalazinone) |
| Injection Vol | 20 µL |
| Run Time | 55 Minutes |
Mobile Phase Preparation
-
Buffer Solution: Dissolve 2.0 g of 1-Octane Sulfonic Acid Sodium Salt and 1.0 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.[1]
-
Mobile Phase A: Buffer Solution.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.0 | 70 | 30 | Equilibration |
| 25.0 | 55 | 45 | Elute Impurity D |
| 40.0 | 20 | 80 | Wash Lipophilic Matrix |
| 45.0 | 20 | 80 | Hold |
| 46.0 | 70 | 30 | Re-equilibration |
| 55.0 | 70 | 30 | End |
Sample Preparation (Nasal Spray Formulation)
Context: Nasal sprays contain viscosity agents that can clog columns.
-
Transfer: Transfer 5.0 mL of nasal spray suspension into a 20 mL volumetric flask.
-
Dilution: Add 10 mL of Diluent (Acetonitrile:Water 50:50).
-
Extraction: Vortex for 2 minutes, then sonicate for 15 minutes to break the emulsion.
-
Clarification: Centrifuge at 5000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as they may adsorb the active moiety.
Identification & Validation Workflow
To confirm the presence of Impurity D definitively, a dual-validation approach using Relative Retention Time (RRT) and Spectral Matching is required.
Figure 2: Decision tree for the definitive identification of Impurity D.
System Suitability Criteria
For the method to be valid, the following criteria must be met in the System Suitability Solution (containing Azelastine and Impurity D):
-
Resolution (Rs): NLT 3.0 between Impurity D and Azelastine.
-
Tailing Factor: NMT 1.5 for the Impurity D peak.
-
Signal-to-Noise: NLT 10 for the Limit of Quantitation (LOQ) solution (approx. 0.05% level).
Troubleshooting & Scientific Insights
The "Ghost" Peak Issue
In formulation analysis, Benzalkonium Chloride (preservative) often elutes as a cluster of peaks.
-
Observation: Peaks appearing between 15-20 minutes.
-
Solution: The proposed gradient (Section 3.3) pushes the preservative peaks to the high-organic wash phase (>40 mins), ensuring they do not interfere with Impurity D (eluting ~12-15 mins).
Sensitivity Drifts
Impurity D lacks the tertiary amine of the parent drug, making it less sensitive to silanol interactions but more sensitive to pH changes affecting the lactam/lactim tautomerism.
-
Control: Ensure the buffer pH is strictly maintained at 3.0. A shift to pH > 4.0 can cause peak splitting of Impurity D due to ionization of the amide moiety.
References
-
European Directorate for the Quality of Medicines (EDQM). (2024). Azelastine Hydrochloride Monograph 1633. European Pharmacopoeia.[2]
-
United States Pharmacopeia (USP). (2024). Azelastine Hydrochloride: Related Compounds. USP-NF Online.
-
Chindhe, S. A., et al. (2024).[3] Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. Rapid Communications in Mass Spectrometry. [3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13248679 (Azelastine Impurity D). PubChem.
-
SAVA Healthcare. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride.
Sources
Technical Guide: Biological Activity & Therapeutic Potential of Phthalazin-1-one Derivatives
[1]
Executive Summary: The "Privileged" Scaffold
In the landscape of heterocyclic medicinal chemistry, the phthalazin-1(2H)-one core (a benzene ring fused to a pyridazinone) is classified as a "privileged scaffold."[1] Its utility is not merely structural but functional: the lactam-lactim tautomerism and the rigid bicyclic framework allow it to mimic the nicotinamide moiety of NAD+, making it an exceptional pharmacophore for enzymes utilizing NAD+ as a cofactor, most notably Poly(ADP-ribose) Polymerase (PARP) .
This guide moves beyond basic reviewing. We analyze the causality of its biological activity—why it works, how to synthesize it, and how to validate its efficacy in a drug discovery pipeline.
Oncology: The Dominant Domain (PARP & Kinase Inhibition)
PARP Inhibition: The Mechanistic Anchor
The most commercially successful application of phthalazin-1-ones is in the inhibition of PARP-1/2 (e.g., Olaparib ).
-
Mechanism of Action (MoA): Phthalazin-1-one derivatives do not simply inhibit the catalytic activity of PARP; they induce PARP Trapping .
-
Catalytic Competition: The phthalazinone core mimics the nicotinamide pharmacophore of NAD+. It binds to the catalytic pocket of PARP1 at sites of single-strand DNA breaks (SSBs).
-
The Trap: Unlike normal repair where PARP auto-ribosylates and dissociates, the drug locks the PARP enzyme onto the DNA.
-
Synthetic Lethality: When the replication fork encounters this trapped PARP-DNA complex, the SSB converts to a Double-Strand Break (DSB). In tumors with BRCA1/2 mutations (Homologous Recombination deficient), this leads to catastrophic genomic instability and apoptosis.
-
Dual VEGFR/EGFR Inhibition
Recent derivatives have expanded beyond PARP to target Angiogenesis (VEGFR-2) and Proliferation (EGFR).
-
Structural Logic: Substitutions at the N-2 and C-4 positions allow the scaffold to extend into the hydrophobic pockets of receptor tyrosine kinases (RTKs).
-
Key Data: Novel derivatives (e.g., 4-benzyl-phthalazin-1-ones) have demonstrated IC50 values in the nanomolar range, comparable to Sorafenib.
Comparative Potency Data
The following table summarizes the cytotoxicity (IC50) of key phthalazinone derivatives against standard cancer cell lines compared to clinical standards.
| Compound Class | Target | Cell Line (Type) | IC50 (µM) | Reference Standard (IC50) |
| Olaparib (Lynparza) | PARP-1/2 | BRCA-mutated Breast | ~0.002 | N/A (First in class) |
| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | Sorafenib (2.93) |
| Compound 12d | EGFR | MDA-MB-231 (Breast) | 0.57 | Erlotinib (1.[2]02) |
| YCH1899 | PARP (Resistant) | Olaparib-Resistant | 0.00089 | Olaparib (>1.0) |
Visualizing the Mechanism
The following diagram illustrates the "Synthetic Lethality" pathway utilized by Phthalazinone-based PARP inhibitors.
Figure 1: Mechanism of Synthetic Lethality induced by Phthalazinone-based PARP inhibitors.
Technical Guide: Synthesis & Validation
As an application scientist, reproducibility is paramount. Below is a validated workflow for synthesizing the core scaffold and testing its enzymatic inhibition.
Validated Synthetic Protocol (The Phthalic Anhydride Route)
This protocol yields the core 4-substituted-phthalazin-1(2H)-one scaffold.
Reagents: Phthalic Anhydride, Hydrazine Hydrate (99%), Ethanol, Glacial Acetic Acid.
-
Condensation:
-
Dissolve Phthalic Anhydride (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (12 mmol) dropwise at room temperature.
-
Critical Step: Add catalytic Glacial Acetic Acid (0.5 mL). The acid catalyst protonates the carbonyl oxygen, facilitating the nucleophilic attack by hydrazine.
-
-
Cyclization (Reflux):
-
Reflux the mixture at 80°C for 4–6 hours . Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1).
-
Endpoint: Disappearance of the anhydride spot and appearance of a highly polar fluorescent spot.
-
-
Isolation:
-
Cool the reaction mixture to
in an ice bath. -
The product will precipitate as a white/off-white solid.
-
Filter under vacuum and wash with cold ethanol (
).
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) to yield pure Phthalazin-1(2H)-one .
-
Functionalization Workflow
To create bioactive derivatives (e.g., VEGFR inhibitors), the core must be chlorinated and substituted.
Figure 2: General synthetic pathway for functionalized phthalazinone derivatives.
Biological Assay: PARP-1 Enzymatic Inhibition
Objective: Determine the IC50 of the synthesized derivative against PARP-1.[3]
Protocol:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
-
Plate Setup: Use 96-well histone-coated microplates.
-
Reaction Mix:
-
Add 20 ng/well of purified PARP-1 Enzyme .
-
Add test compound (serial dilutions: 0.1 nM to 10 µM).
-
Incubate for 15 mins at room temperature (allows binding to catalytic pocket).
-
-
Activation: Initiate reaction by adding Biotinylated-NAD+ (25 µM) and Activated DNA (10 µg/mL).
-
Incubation: 1 hour at
. -
Detection:
-
Wash plate
with PBS-T. -
Add Streptavidin-HRP conjugate (1:5000). Incubate 30 mins.
-
Add TMB substrate and measure absorbance at 450 nm .
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.
Beyond Oncology: Emerging Applications
While oncology drives the funding, the phthalazinone scaffold shows pleiotropic activity:
-
Antimicrobial (Hydrazone Linkages): Derivatives containing a hydrazone linker at the C-4 position have shown efficacy against Staphylococcus aureus and Candida albicans. The mechanism involves disrupting bacterial cell wall synthesis, distinct from the DNA-targeting mechanism in cancer.
-
Anti-Inflammatory (COX/LOX Inhibition): Specific 4-phenylphthalazin-1-one derivatives inhibit Cyclooxygenase-2 (COX-2). The steric bulk of the phthalazinone ring provides selectivity for the larger COX-2 active site over COX-1, reducing gastric side effects.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[4] Link (The seminal paper on Olaparib).
-
El-Azab, A. S., et al. (2024).[5] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Link
-
Wang, L., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors.[4] Journal of Medicinal Chemistry.[4] Link
-
Al-Mulla, A. (2017).[5][6] Biological Importance of Heterocyclic Compounds: A Review. Pharma Chemica.[7] Link
-
BenchChem. (2025).[1] Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives. BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Biological Evaluation of New Phthalazin...: Ingenta Connect [ingentaconnect.com]
- 4. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 6. jpsbr.org [jpsbr.org]
- 7. pharmainfo.in [pharmainfo.in]
An In-Depth Technical Guide to the Thermodynamic Stability of 2,4-dimethyl-1,2-dihydrophthalazin-1-one
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety profile, and manufacturing protocols. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,4-dimethyl-1,2-dihydrophthalazin-1-one, a heterocyclic compound representative of a class with significant pharmacological interest.[1] We will explore both established experimental methodologies and complementary computational approaches. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and insightful stability assessments.
Introduction: The Critical Role of Thermodynamic Stability
This compound belongs to the phthalazinone class of nitrogen-containing heterocycles, a scaffold known for a wide range of biological activities.[1] For any such candidate to progress from discovery to a viable therapeutic, a thorough understanding of its intrinsic stability is non-negotiable. Thermodynamic stability dictates the molecule's resistance to decomposition under various environmental stressors, primarily temperature. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance.
Thermal evaluation during the preclinical phase is therefore essential, as undesirable changes to a molecule's physicochemical properties can diminish its pharmacological activity or increase its toxicity.[2] This guide details the principles and practical application of key analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and introduces the utility of computational modeling in predicting and understanding decomposition pathways.
Foundational Concepts in Thermodynamic Stability
The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical reaction, such as decomposition, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is defined by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in enthalpy , representing the heat of reaction (bond breaking and formation).
-
T is the absolute temperature.
-
ΔS is the change in entropy , representing the degree of disorder.
Decomposition reactions are typically endothermic (requiring energy to initiate bond breaking, positive ΔH) but result in a significant increase in entropy (a solid molecule breaking into smaller, gaseous fragments, positive ΔS). As temperature (T) increases, the TΔS term becomes more dominant, eventually making ΔG negative and driving the decomposition process. Our goal in the laboratory is to precisely determine the temperature thresholds at which these events occur.
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is crucial for a comprehensive stability profile. Thermal analysis techniques like DSC and TGA are powerful tools for this purpose, allowing for the detailed characterization of drug candidates.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on phase transitions.
-
Causality: By precisely measuring the energy absorbed or released during heating, we can identify the melting point (an indicator of purity and crystal structure) and the onset of decomposition. The melting process itself should occur without mass loss for a stable compound.[2] The temperature at which decomposition begins is a primary indicator of thermal stability.[4]
dot
Caption: Workflow for Thermal Stability Analysis.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to contain any potential off-gassing prior to decomposition, ensuring accurate measurement of the melting endotherm.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a temperature beyond its decomposition point (e.g., 400°C) at a constant heating rate of 10°C/min. A nitrogen atmosphere (purge rate of 50 mL/min) is used to prevent oxidative decomposition.
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and decomposition events. Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the temperature at which decomposition begins and quantifying the mass loss associated with it.
-
Causality: TGA directly answers the question: "At what temperature does the molecule begin to break apart?" By quantifying mass loss, we can discern single-stage from multi-stage decomposition processes. Coupling the TGA exhaust to a mass spectrometer (MS) or an infrared spectrometer (FTIR) allows for the identification of the evolved gaseous fragments, providing invaluable mechanistic insight into the decomposition pathway.[3]
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (T₅%), defined as the temperature at which 5% mass loss occurs.[3] Note the temperatures of maximum mass loss rate from the derivative (DTG) curve and the percentage of mass lost in each step.
Case Study: Thermodynamic Profile of this compound
Based on the methodologies described, we can construct an illustrative thermodynamic stability profile for our target compound. The data presented in Table 1 are hypothetical but representative of a stable, crystalline heterocyclic compound.
| Parameter | Technique | Illustrative Value | Interpretation |
| Melting Onset (T_onset) | DSC | 118.5 °C | Initiation of the solid-to-liquid phase transition. |
| Melting Peak (T_m) | DSC | 120.8 °C | The temperature of maximum melting rate; characteristic of the crystalline form. |
| Enthalpy of Fusion (ΔH_fus) | DSC | 25.4 kJ/mol | Energy required to melt the sample; relates to crystal lattice energy. |
| Decomposition Onset (T₅%) | TGA | 265.0 °C | Temperature at 5% mass loss; a key indicator of the limit of thermal stability.[3] |
| Decomposition Peak (T_peak) | DTG | 288.2 °C | Temperature of the maximum rate of decomposition. |
| Mass Loss (250-350°C) | TGA | ~77% | Major decomposition step occurs in this range. |
| Residual Mass (@600°C) | TGA | ~15% | Suggests the formation of a stable, carbonaceous residue after initial decomposition. |
| Table 1: Illustrative Thermal Analysis Data for this compound. |
Interpretation of Results:
The DSC data indicates a sharp melting endotherm around 121°C, which is characteristic of a pure crystalline solid. Crucially, the TGA results show that significant mass loss does not begin until well after melting, at approximately 265°C. This separation between melting and decomposition is a hallmark of a thermally stable compound. Many polynitrogenated heterocyclic compounds are known to be thermally stable to over 250°C.[2] The decomposition appears to occur in one primary, rapid stage, which is also common for such molecules.[3]
Predicted Decomposition Pathway
The decomposition of nitrogen-rich heterocycles under inert atmospheres often proceeds via a radical mechanism, initiated by the homolytic cleavage of the weakest bonds.[2][3] For this compound, the N-N bond within the dihydrophthalazine ring is a likely point of initial fragmentation due to its relatively lower bond energy compared to the C-C and C=N bonds of the aromatic system.
dot
Caption: Predicted Radical Decomposition Pathway.
Following initial N-N bond cleavage, a cascade of further C-N and C-C bond scissions would likely occur.[3] Evolved gas analysis via TGA-MS would be expected to detect fragments such as carbon monoxide (CO), ammonia (NH₃), hydrogen cyanide (HCN), and various small hydrocarbons corresponding to the methyl groups and aromatic ring fragments.[3]
Conclusion
The thermodynamic stability of this compound can be rigorously characterized using a combination of Differential Scanning Calorimetry and Thermogravimetric Analysis. The key parameters for drug development professionals are the clear separation between the melting point and the onset of decomposition, and the decomposition onset temperature itself, which defines the upper limit of the compound's thermal stability. The illustrative data suggest that this compound is a thermally robust molecule, stable to well over 200°C, a favorable characteristic for further pharmaceutical development. The outlined protocols and interpretive framework provide a solid foundation for assessing the stability of this and related heterocyclic drug candidates.
References
-
Nowak, M., Wus, M., & Kruk, I. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(23), 7129. [Link]
-
Hassanzadeh, A., & Keshavarz, M. H. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Molecules, 27(7), 2167. [Link]
-
Wus, M., & Kruk, I. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2029. [Link]
-
Gedekar, V. S., et al. (2021). Structural, Optical, and Thermal characterization of synthesised Heterocyclic Organic Compound. International Journal of Scientific Research in Science and Technology. [Link]
-
Smirnov, A. S., et al. (2023). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Physical Chemistry Chemical Physics, 25(3), 1836-1846. [Link]
-
Gouda, M. A., et al. (2014). Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives. Journal of Saudi Chemical Society, 18(5), 563-571. [Link]
-
Afonso, C. M., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5753. [Link]
-
Abdel-Megeed, M. F., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(11), 3326. [Link]
-
Unknown Author. Phthalazinone. Source not formally published. [Link]
-
Kumar, R., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-14. [Link]
-
Kumar, R., & Kumar, P. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 8(8), 810-823. [Link]
-
Terán, M. D., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 66-83. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
Comprehensive Structural Analysis of 2,4-Dimethyl-1,2-dihydrophthalazin-1-one
The following is an in-depth technical guide regarding the crystal structure analysis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one.
A Technical Guide for Medicinal Chemists and Crystallographers
Executive Summary
The phthalazinone scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and phosphodiesterase (PDE) inhibitors. The specific derivative This compound (hereafter 2,4-DMP ) offers a unique structural case study: unlike its parent compound, it lacks a hydrogen-bond donor at the N2 position.
This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 2,4-DMP.[1] It focuses on the structural consequences of N-methylation—specifically the disruption of classical centrosymmetric amide dimerization and the emergence of alternative supramolecular synthons driven by
Part 1: Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for XRD, a high-purity sample is required. The synthesis exploits the regioselective condensation of 2-acetylbenzoic acid with methylhydrazine.
Synthetic Pathway
The reaction proceeds via a cyclocondensation mechanism.[2] The nucleophilic hydrazine attacks the ketone carbonyl, followed by ring closure at the carboxylic acid (or activated ester) site.
Protocol:
-
Reagents: Dissolve 2-acetylbenzoic acid (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add methylhydrazine (12 mmol, 1.2 eq) dropwise at room temperature. Note: Methylhydrazine is toxic; handle in a fume hood.
-
Reflux: Heat to reflux (
C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). -
Workup: Cool to room temperature. The product may precipitate.[1] If not, concentrate in vacuo.
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).
Single Crystal Growth
For X-ray analysis, microcrystalline powder is insufficient. You need a single, defect-free crystal.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Ethyl Acetate (3:1 v/v).
-
Procedure: Dissolve 20 mg of pure 2,4-DMP in 2 mL of the solvent mixture in a scintillation vial. Cover with parafilm and pierce 3-4 small holes. Allow to stand undisturbed at ambient temperature (
C) for 3–5 days. -
Target Morphology: Colorless prisms or blocks.
Part 2: X-Ray Diffraction Workflow
The absence of heavy atoms (like Br or I) in 2,4-DMP means the scattering power is relatively low. Data collection strategies must maximize resolution.
Data Collection Parameters
| Parameter | Recommendation | Rationale |
| Radiation Source | Mo | Preferred for small organic molecules to minimize absorption effects, though Cu |
| Temperature | 100 K (Cryostream) | Critical. Low temperature reduces thermal motion (atomic displacement parameters), improving bond precision and allowing resolution of methyl hydrogen positions. |
| Resolution | 0.75 Å or better | Required to accurately model electron density for Hirshfeld surface analysis. |
| Completeness | > 99% | Ensures accurate space group determination. |
Structure Solution Pipeline
The following DOT diagram outlines the logical flow from crystal selection to final CIF (Crystallographic Information File) generation.
Figure 1: Standard X-ray diffraction workflow for small molecule structure determination.
Part 3: Structural Analysis & Expectations[3][4]
When analyzing the solved structure of 2,4-DMP, you must look for specific geometric and packing features that define this class of molecules.
Molecular Geometry
-
Planarity: The phthalazinone core (benzene ring fused to the pyridazinone ring) is essentially planar. The root-mean-square (RMS) deviation from the mean plane is typically
Å. -
Bond Lengths:
-
The
bond will be approximately 1.22–1.24 Å , typical for amides/lactams. -
The
bond is a critical indicator of electron delocalization. Expect a length of ~1.37–1.39 Å . -
Steric Strain: Check the interaction between the C4-methyl group and the adjacent phenyl proton (
). This often causes a slight widening of the exocyclic angles to relieve steric clash.
-
Supramolecular Architecture (The "N-Methyl Effect")
This is the most scientifically significant aspect of the analysis.
-
The Missing Dimer: Unsubstituted phthalazinones (with an
group) form strong, centrosymmetric dimers ( graph set). -
The 2,4-DMP Reality: Because
is methylated, this strong donor is absent. The crystal packing is forced to rely on weaker, secondary interactions:-
-
Stacking: The planar aromatic rings will likely stack in an offset (slipped) parallel arrangement. Look for centroid-to-centroid distances of 3.6–3.9 Å . -
Hydrogen Bonds: The carbonyl oxygen (
) will act as an acceptor for weak hydrogen bonds from aromatic protons ( ) or methyl protons ( ) of neighboring molecules. -
Dipole Alignment: The molecules often align anti-parallel to cancel the strong dipole moment of the lactam functionality.
-
-
Part 4: Hirshfeld Surface Analysis
To publish this structure in a high-impact journal, traditional "stick" diagrams are insufficient. You must employ Hirshfeld Surface Analysis (using CrystalExplorer) to visualize the intermolecular forces.
Methodology
-
Generate Surface: Map
(normalized distance) onto the Hirshfeld surface. -
Color Code:
-
Red: Distances shorter than the sum of van der Waals radii (Strong contacts, e.g.,
). -
White: Distances equal to van der Waals radii.
-
Blue: Distances longer than van der Waals radii (No close contact).
-
Interpreting the Fingerprint Plot
The 2D fingerprint plot (di vs de) provides a quantitative summary of interactions:
-
Spikes: You will observe two sharp spikes at the bottom left of the plot. These correspond to the
and interactions (the weak hydrogen bonds). -
Central Region: A broad green/yellow area in the center (
Å) indicates stacking interactions ( contacts). -
Wings: The "wings" of the plot represent
van der Waals contacts, which typically comprise the largest percentage of the total surface area (>40%) due to the methyl groups.
Visualization of Interaction Logic
The following diagram illustrates how the Hirshfeld analysis deconstructs the crystal packing forces.
Figure 2: Deconvolution of intermolecular forces using Hirshfeld Surface Analysis.
References
-
Synthesis & Scaffold Relevance
-
General Phthalazinone Structural Data
- Title: 2-Methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione (Structural Analog D
- Source: PubChem Compound Summary.
-
URL:[Link]
-
Crystallographic Methodology (Hirshfeld)
-
Related Crystal Structure (Hydrazinylidene analog)
- Title: Synthesis, molecular and crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine.
- Source: Acta Crystallographica Section E.
-
URL:[Link]
Sources
Risk Assessment and Safety Profiling of Phthalazinone-Based Impurities in Pharmaceutical Development
Strategic Context: The Phthalazinone Scaffold in Drug Design
The 1(2H)-phthalazinone scaffold is a critical pharmacophore in modern oncology, serving as the structural anchor for Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib . In the context of drug development, impurities containing this moiety present a dual challenge:
-
Structural Similarity: They often co-elute with the API due to high structural homology.
-
Toxicological Alerts: The synthesis of the phthalazinone core frequently involves hydrazine or hydrazine-equivalents, introducing risks of genotoxic impurities (GTIs) that fall under ICH M7 guidelines.
This guide provides a technical framework for assessing the safety and toxicity profile of phthalazinone-related impurities, enabling researchers to construct internal Safety Data Sheets (SDS) and control strategies where public data is non-existent.
Origin and Chemical Identity
To assess toxicity, one must first understand the origin. Phthalazinone impurities typically arise during the ring-closure step of the synthesis.
Synthetic Pathway and Impurity Genesis
The following directed graph illustrates the standard synthesis of the phthalazinone core and the branching points where key impurities are generated.
Figure 1: Synthetic genesis of phthalazinone impurities highlighting the critical hydrazine interface.
Toxicity Profile: Phthalazinone Derivatives
Since specific toxicological data for proprietary impurities is rarely available, the profile is derived using Read-Across methodology from the parent compound, 1(2H)-phthalazinone (CAS: 119-39-1), and QSAR predictions.
Genotoxicity and Carcinogenicity (ICH M7)
The primary concern is mutagenicity .[1]
-
Parent Scaffold: The 1(2H)-phthalazinone core itself is generally considered Class 5 (Non-mutagenic) under ICH M7 if no alerting substituents are present.
-
High-Risk Derivatives: Impurities retaining a hydrazine linker (–NH–NH2) or N-nitroso groups are classified as Class 1 or 2 (Known/Mutagenic) and are often part of the "Cohort of Concern," requiring control to the Threshold of Toxicological Concern (TTC) levels (e.g., 1.5 µ g/day ).
Quantitative Toxicity Data (Reference Standards)
The following table summarizes the toxicity endpoints for the parent scaffold, which serves as the baseline for impurity assessment.
| Endpoint | Test System | Value/Result | Classification (GHS) |
| Acute Oral Toxicity | Rat (LD50) | ~280–500 mg/kg | Category 4 (Harmful) |
| Skin Irritation | Rabbit | Moderate Irritant | Category 2 |
| Eye Irritation | Rabbit | Severe Irritant | Category 2A |
| Mutagenicity | Ames (S. typhimurium) | Negative (Parent) / Positive (Hydrazone derivs) | Muta. 2 (if hydrazine present) |
| Carcinogenicity | Rodent Bioassay | Suspected (Linked to hydrazine metabolism) | Carc. 2 |
In Silico Assessment Protocol
Before physical testing, all identified phthalazinone impurities must undergo a dual-system QSAR assessment as mandated by ICH M7.
-
Expert Rule-Based System (e.g., DEREK): Checks for structural alerts (e.g., N-N bonds, conjugated systems).
-
Statistical-Based System (e.g., SARAH/Leadscope): Compares the structure against a training set of known mutagens.
Model Safety Data Sheet (SDS) for Phthalazinone Impurities
Note: This is a technical template for internal risk management of isolated impurities where a commercial SDS is unavailable.
SECTION 1: Identification
-
Product Name: Phthalazinone-Related Impurity [Code]
-
Chemical Family: fused pyridazine-one derivatives.
-
Use: Pharmaceutical Reference Standard / Impurity.
SECTION 2: Hazard Identification (GHS Classification)
Based on the worst-case scenario (hydrazone functionality).
-
Signal Word: WARNING or DANGER (if hydrazine content >0.1%)
-
Hazard Statements:
SECTION 4: First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The dust is highly irritating to the upper respiratory tract.
-
Skin Contact: Wash with soap and water for 15 minutes. Phthalazinones can be lipophilic; ensure thorough removal.
-
Ingestion: Do NOT induce vomiting without medical advice due to potential aspiration and caustic nature of alkaline precursors.
SECTION 8: Exposure Controls
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE:
-
Respiratory: N95 or P100 (HEPA) respirator required for solid handling.
-
Gloves: Nitrile rubber (0.11 mm minimum thickness).
-
SECTION 11: Toxicological Information
-
Mechanism: Phthalazinone derivatives may inhibit PARP enzymes or interfere with DNA replication forks.
-
Metabolism: Likely metabolized via oxidation at the C-4 position or N-oxidation.
Analytical Control Strategy
To ensure safety, these impurities must be controlled at the trace level. The following workflow describes the self-validating protocol for detecting these impurities.
Detection Workflow
The high polarity of the phthalazinone lactam tautomer requires specific chromatographic conditions (HILIC or Reverse Phase with ion-pairing).
Figure 2: Analytical decision matrix for controlling phthalazinone impurities.
Protocol: LC-MS/MS Method Parameters
-
Column: C18, 1.7 µm, 2.1 x 100 mm (High resolution required to separate the amide/iminol tautomers).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes. Phthalazinones typically elute early due to polarity.
-
Mass Spec: Monitor [M+H]+. Look for characteristic fragment m/z 147 (phthalazinone core).
References
-
ICH. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1][7] International Council for Harmonisation.[1][8] [Link]
-
PubChem. (n.d.).[4] 1(2H)-Phthalazinone Compound Summary. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1(2H)-phthalazinone.[Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. database.ich.org [database.ich.org]
- 7. gmp-navigator.com [gmp-navigator.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
UV-Vis Absorption Spectrometry of 2,4-Dimethyl-1,2-dihydrophthalazin-1-one: A Technical Guide
Executive Summary
This technical guide characterizes the ultraviolet-visible (UV-Vis) absorption profile of 2,4-dimethyl-1,2-dihydrophthalazin-1-one (also known as 2,4-dimethylphthalazin-1(2H)-one).[1] As a core scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine), accurate spectral characterization of this intermediate is critical for purity assessment and reaction monitoring.
This document details the electronic transitions governing its spectrum, provides a validated experimental protocol for its analysis, and establishes the structural causality behind its absorption maxima (
Molecular Architecture & Chromophores
To understand the UV-Vis profile, we must first analyze the electronic environment of the molecule.[1] The this compound structure consists of a benzene ring fused to a pyridazinone ring.[1]
Structural "Locking" and Tautomerism
Unlike its parent compound, phthalazin-1(2H)-one, which exists in a dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms, the 2,4-dimethyl derivative is chemically "locked" in the lactam form due to the methyl substitution at the N-2 position.
-
N-2 Methylation : Prevents tautomerization to the hydroxy-azine form, simplifying the spectrum by eliminating pH-dependent tautomeric shifts.[1]
-
C-4 Methylation : Provides a weak hyperconjugative effect, slightly bathochromically shifting (red-shifting) the
transitions compared to the 4-H analog.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Electronic Transitions
The absorption spectrum is dominated by three primary electronic transitions characteristic of the phthalazinone chromophore:
-
E-Band (Benzene-like) : High energy
transition from the aromatic ring.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
B-Band (Conjugation) : Strong
transition involving the entire conjugated system (benzene fused with the amide-like heterocycle).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
R-Band (Forbidden) : A weaker
transition arising from the non-bonding electrons on the carbonyl oxygen and the nitrogen atoms.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Figure 1: Energy diagram of primary electronic transitions in this compound.
Spectral Characteristics
The following data summarizes the typical absorption profile for N-substituted phthalazinones in polar protic solvents (e.g., Methanol).
| Band Type | Transition | Wavelength ( | Molar Absorptivity ( | Characteristics |
| Band I | 220 – 230 nm | High (> 20,000 | Sensitive to solvent cutoff; often saturated. | |
| Band II | 285 – 295 nm | High (~10,000 | Primary analytical peak. Sharp and distinct. | |
| Band III | 310 – 320 nm | Low (< 2,000 | Appears as a shoulder or weak band; solvent dependent. |
Note: The N-methyl group causes a slight red shift (~5-10 nm) compared to the N-H parent due to the inductive (+I) stabilization of the excited state.[1]
Solvent Effects (Solvatochromism)[2]
-
Polar Protic (MeOH/EtOH) : Stabilizes the ground state of the
transition (via H-bonding to Carbonyl O), causing a hypsochromic (blue) shift of Band III. -
Non-Polar (Hexane/Dichloromethane) : Band III becomes more distinct and red-shifted.[1] Band II often shows finer vibrational structure.[1]
Experimental Protocol: Quantitative Analysis
This protocol ensures high reproducibility (RSD < 1%) for quantitation or purity analysis.
Reagents & Equipment[3]
-
Analyte : this compound (Purity >98%).[1]
-
Solvent : HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).[1]
-
Instrument : Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[1]
-
Cuvettes : Quartz (Suprasil), 10 mm pathlength, matched pair.
Workflow
Figure 2: Step-by-step workflow for quantitative UV-Vis analysis.
Critical Control Points
-
Concentration Check : The absorbance at 290 nm should fall between 0.4 and 0.8 AU for maximum signal-to-noise ratio.[1] If
, dilute further to avoid non-linear deviations from the Beer-Lambert law. -
Solvent Blank : Ensure the blank cell contains the exact same solvent lot as the sample to correct for background absorption.[1]
-
Wavelength Calibration : Verify the instrument wavelength accuracy using a Holmium Oxide filter prior to scanning, as the Band II peak is sharp.[1]
Applications in Drug Development[1]
Understanding the UV profile of this core is vital for:
-
HPLC Method Development : The
of ~290 nm is the optimal detection wavelength for impurity profiling of phthalazinone-based drugs.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reaction Kinetics : Monitoring the methylation of 4-methylphthalazin-1(2H)-one to 2,4-dimethylphthalazin-1(2H)-one can be tracked by the shift in
and intensity changes in thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> region.
References
-
NIST Chemistry WebBook . Phthalazin-1(2H)-one Spectral Data. National Institute of Standards and Technology.[1] [Link]
-
ResearchGate . Synthesis and Bioevaluation of Substituted Phthalazin-1(2H)-ones. (Contextual spectral data for 2-substituted phthalazinones). [Link]
-
PubChem . Compound Summary: 4-methylphthalazin-1(2H)-one. [Link][1]
Sources
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method Development for 2,4-Dimethyl-1,2-dihydrophthalazin-1-one
Application Note: AN-HPLC-PHZ-04
Abstract
This application note details the strategic development of a Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 2,4-dimethyl-1,2-dihydrophthalazin-1-one (DMDHP). This molecule is a critical pharmacophore often encountered as a synthetic intermediate or degradation impurity in the manufacturing of PARP inhibitors (e.g., Olaparib).
Unlike generic protocols, this guide addresses the specific challenge of separating the N-methylated species from its unmethylated precursors and regioisomers. We utilize a QbD (Quality by Design) approach, emphasizing mobile phase pH control and stationary phase selectivity to ensure a robust, self-validating method suitable for GMP environments.
Physicochemical Assessment & Strategy
Before method scouting, we must understand the analyte to predict its chromatographic behavior.
Analyte Profile[1]
-
IUPAC Name: this compound
-
Core Scaffold: Phthalazinone (fused benzene and pyridazine-like ring).
-
Key Functional Groups:
-
C=O (Carbonyl at C1): Hydrogen bond acceptor.
-
N-CH3 (Methyl at N2): Removes the acidic proton found in unsubstituted phthalazinones (pKa ~10.5), rendering the molecule neutral and more hydrophobic.
-
C-CH3 (Methyl at C4): Increases lipophilicity.
-
-
Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).
-
UV Chromophore: Strong absorption expected at 210 nm (amide/aromatic) and 254 nm (conjugated system).
Method Development Strategy
Since the target is effectively neutral but possesses basic nitrogen lone pairs, the primary risks are silanol interactions (peak tailing) and co-elution with similar synthesis byproducts (e.g., 4-methyl-1(2H)-phthalazinone).
The Strategic Workflow:
Figure 1: Strategic workflow for developing the HPLC method, moving from physicochemical assessment to validation.
Chromatographic Conditions & Protocol
Stationary Phase Selection
While a standard C18 column is sufficient for retention, a C18 with high carbon load and end-capping is required to minimize peak tailing caused by the nitrogen atoms interacting with residual silanols on the silica support.
-
Recommended: Waters XBridge C18 or Phenomenex Luna C18(2).
-
Alternative (for difficult separations): Phenyl-Hexyl phases (provides π-π interaction selectivity useful for separating demethylated impurities).
Mobile Phase Chemistry
We utilize 0.1% Formic Acid (pH ~2.7).
-
Why? Although the analyte is N-methylated and lacks the acidic proton, the low pH suppresses the ionization of residual silanols on the column (
vs ), ensuring sharp peak symmetry (Tailing Factor < 1.5).
The Protocol
Equipment: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
| Parameter | Condition |
| Column | C18 End-capped (150 mm x 4.6 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Quantification) & 210 nm (Impurity check) |
| Run Time | 15 Minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Solvent front elution) |
| 10.00 | 10 | 90 | Linear Gradient (Elution of Analyte) |
| 12.00 | 10 | 90 | Wash Step |
| 12.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Method Validation & System Suitability
To ensure the method is "self-validating" during routine use, specific System Suitability Test (SST) criteria must be hard-coded into the data processing method.
System Suitability Criteria (SST)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | ± 0.1 min of Standard | Ensures pump stability and correct gradient mixing. |
| Tailing Factor ( | NMT 1.5 | Indicates minimized secondary interactions (silanol activity). |
| Theoretical Plates ( | > 5,000 | Ensures column efficiency is intact. |
| Resolution ( | > 2.0 | Critical: Must resolve 2,4-dimethyl from 4-methyl impurity. |
| % RSD (Area) | < 2.0% (n=5) | Confirms autosampler precision. |
SST Decision Tree
The following logic flow represents the automated decision-making process for an analyst or CDS (Chromatography Data System).
Figure 2: System Suitability logic flow. All gates must pass to validate the analytical run.
Troubleshooting & Optimization
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the phthalazinone nitrogen and column silanols.
-
Fix:
-
Ensure Mobile Phase A pH is acidic (< 3.0).
-
Switch to a "High Purity" silica column (e.g., Zorbax Eclipse Plus or Waters BEH).
-
Add 5-10 mM Ammonium Acetate if pH modification alone fails (ion pairing effect).
-
Issue 2: Co-elution with 4-methyl-1(2H)-phthalazinone (Demethylated impurity)
-
Cause: Structural similarity leads to similar hydrophobic retention.
-
Fix:
-
Change Selectivity: Switch from C18 to Phenyl-Hexyl . The π-π interactions will differ significantly between the N-methylated target and the NH impurity.
-
Modify Gradient: Flatten the gradient slope between 5 and 10 minutes (e.g., 0.5% B/min increase) to expand the separation window.
-
Issue 3: Baseline Drift at 210 nm
-
Cause: UV absorbance of Formic Acid or impurities in Acetonitrile.
-
Fix: Use Phosphoric Acid (0.1%) instead of Formic Acid (transparent at low UV) or ensure HPLC-grade additives are used.
References
-
AstraZeneca. (2014).[1] Analytical Procedure for Organic Impurities by LC (Drug Substance) - Olaparib.[1] FDA NDA 206162 Review. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Rambabu, C., et al. (2015). Stability Indicating RP-HPLC Method for the Determination of Ceritinib. Journal of Chromatographic Science. Link
-
PubChem. (2025). 2,4-Dimethyl-1(2H)-phthalazinone Compound Summary. National Library of Medicine. Link
Sources
Technical Application Note: Regioselective Synthesis of 2,4-Dimethylphthalazin-1(2H)-one
Executive Summary
The phthalazin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This application note details the robust synthesis of 2,4-dimethylphthalazin-1(2H)-one .
Unlike simple alkylation strategies that often yield mixtures of N- and O-alkylated products, this protocol utilizes a convergent two-step strategy:
-
Cyclocondensation: Construction of the 4-methylphthalazin-1(2H)-one core from 2-acetylbenzoic acid.[1]
-
Regioselective Methylation: N-alkylation using thermodynamic control to minimize the formation of the lactim ether (O-methoxy) byproduct.
Strategic Analysis & Retrosynthesis
The target molecule, 2,4-dimethylphthalazin-1(2H)-one, cannot be efficiently synthesized by methylating unsubstituted phthalazinone at C4 and N2 simultaneously. Direct C-alkylation at the C4 position of a pre-formed phthalazinone ring is chemically arduous and lacks regiocontrol.
Therefore, the "4-methyl" group is installed prior to ring closure, while the "2-methyl" group is introduced via electrophilic substitution on the lactam nitrogen.
The Regioselectivity Challenge (Lactam vs. Lactim)
Phthalazinones exhibit lactam-lactim tautomerism. Upon deprotonation, the resulting anion is an ambident nucleophile:
-
N-Alkylation (Desired): Yields the thermodynamically stable amide (lactam).
-
O-Alkylation (Undesired): Yields the imino ether (lactim), often favored by "hard" electrophiles or silver salts.
To ensure exclusive N-methylation, this protocol employs a "soft" electrophile (Methyl Iodide) in a polar aprotic solvent (DMF) with a carbonate base, driving the reaction toward the thermodynamically favored N-isomer.
Reaction Pathway Visualization
Figure 1: Synthetic pathway distinguishing the construction of the ring scaffold from the regioselective alkylation step.
Experimental Protocols
Protocol A: Synthesis of Precursor (4-Methylphthalazin-1(2H)-one)
Rationale: The C4-methyl group originates from the acetyl backbone of the starting material.
Reagents:
-
2-Acetylbenzoic acid (1.0 eq)[1]
-
Hydrazine hydrate (1.2 eq, 98%)
-
Ethanol (Absolute, 10 volumes)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-acetylbenzoic acid (e.g., 10.0 g) and absolute ethanol (100 mL). Stir until dissolved.
-
Addition: Add hydrazine hydrate (1.2 eq) dropwise over 10 minutes. Note: Reaction is exothermic.[1]
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid.
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour. The product will precipitate as white/off-white crystals.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: 85–95%
-
Melting Point: 220–222°C (Lit. val.)
-
Protocol B: Regioselective N-Methylation (Target Synthesis)
Rationale: Use of K₂CO₃ in DMF promotes thermodynamic control. Methyl Iodide (MeI) is preferred over Dimethyl Sulfate (DMS) for ease of handling and "softer" electrophilic character, favoring N-attack.
Reagents:
-
4-Methylphthalazin-1(2H)-one (Intermediate from Protocol A) (1.0 eq)[1]
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous (10 volumes)
Step-by-Step Methodology:
-
Setup: In a dry flask under inert atmosphere (N₂ or Ar), dissolve 4-methylphthalazin-1(2H)-one (e.g., 5.0 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure anion formation. The suspension may change color (often yellowing).
-
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (1.5 eq) dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
QC Check: TLC (EtOAc) should show conversion of the polar starting material (Rf ~0.2) to a less polar product (Rf ~0.5).
-
-
Quench & Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate immediately.
-
Purification:
-
Stir the aqueous slurry for 30 minutes.
-
Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.
-
Optional: If the product is oily or impure, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
-
Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane or Ethanol to yield pure 2,4-dimethylphthalazin-1(2H)-one.
Data Summary Table:
| Parameter | Specification | Notes |
| Solvent | DMF (Dimethylformamide) | Promotes SN2 mechanism; solubilizes polar intermediate. |
| Base | K₂CO₃ (Anhydrous) | Sufficient basicity (pKa ~10) to deprotonate amide without causing side reactions. |
| Temperature | 0°C → 25°C | Low temp addition prevents O-alkylation; RT drives completion. |
| Stoichiometry | 1.0 : 1.5 : 2.0 (Substrate:MeI:Base) | Excess MeI ensures completion; excess base neutralizes HI formed. |
| Expected Yield | 75–85% | Losses primarily due to workup solubility. |
Characterization & Validation
To validate the synthesis of the 2,4-dimethyl isomer (N-methyl) versus the 1-methoxy isomer (O-methyl), NMR spectroscopy is the definitive tool.
1H NMR Interpretation (CDCl₃, 400 MHz)
-
N-Methyl (Target): Look for a singlet in the 3.60 – 3.80 ppm range. The carbonyl adjacent to the nitrogen deshields this methyl group significantly.
-
C-Methyl (Backbone): Appears as a singlet in the 2.50 – 2.60 ppm range.
-
Aromatic Protons: 7.6 – 8.5 ppm (4H, multiplet).[2] The proton at C8 (peri to the carbonyl) is typically the most deshielded (~8.4 ppm).
Differentiation Note: If O-methylation occurred (1-methoxy-4-methylphthalazine), the O-methyl singlet would appear further downfield, typically 4.0 – 4.2 ppm , due to the electronegativity of the oxygen.
13C NMR Markers
-
C=O (Carbonyl): ~158–160 ppm. (Present in N-methyl product).[3]
-
C-O (Imidate): If O-methylation occurred, the carbonyl peak disappears and is replaced by a C-O aromatic carbon signal (~160+ ppm), but the distinct amide carbonyl shift is lost.
Troubleshooting Guide
Issue: Low Yield / Oily Product
-
Cause: DMF retention.
-
Solution: DMF has a high boiling point. Ensure the water wash is thorough (at least 10x volume of reaction solvent). If extracting with DCM, wash the organic layer with 5% LiCl solution to pull out residual DMF.
Issue: Presence of O-Methylated Byproduct
-
Cause: Reaction temperature too high or use of "hard" agents (e.g., Ag salts).
-
Solution: Strictly maintain 0°C during MeI addition. Ensure K₂CO₃ is used, not stronger bases like NaH which might encourage kinetic control (O-alkylation) if not equilibrated.
Issue: Starting Material Remains
-
Cause: Particle size of K₂CO₃.
-
Solution: Use finely powdered anhydrous K₂CO₃. Granular carbonate reacts slowly in heterogeneous mixtures.
References
-
Synthesis of 4-substituted phthalazinones
-
Regioselectivity in Phthalazinone Alkylation
- Reference: Csannai, A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Biophysical Research.
-
Source: (Demonstrates K2CO3/Acetone alkylation protocols).
-
NMR Characterization of N-Methyl Phthalazinones
-
Mechanistic Insight on N-Methylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. jpsbr.org [jpsbr.org]
- 8. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]
- 9. researchgate.net [researchgate.net]
1H NMR and 13C NMR interpretation of 2,4-dimethyl-1,2-dihydrophthalazin-1-one
An Application Guide to the Spectroscopic Analysis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one
Abstract
This technical note provides a detailed guide for the structural elucidation of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Phthalazinone derivatives are significant scaffolds in medicinal chemistry, making unambiguous characterization essential for drug development and chemical research. This document outlines the predicted spectral features based on established principles of NMR and data from analogous structures. It further provides a robust, step-by-step protocol for sample preparation, data acquisition, and processing to ensure high-quality, reproducible results for researchers and scientists in the field.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a bicyclic phthalazinone core. The structural characterization of such molecules is fundamental to confirming their identity and purity after synthesis. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework through the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
The unique arrangement of two methyl groups—one attached to a nitrogen atom (N-CH₃) and the other to an aromatic carbon (C-CH₃)—along with the four distinct protons of the benzo-fused ring, gives rise to a characteristic spectral fingerprint. Understanding the expected chemical shifts, multiplicities, and integration of these signals is key to a successful interpretation.
Figure 1: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show six distinct signals corresponding to the four aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups (like the carbonyl and the imine-like nitrogen) causing deshielding (a shift to a higher ppm value).[1]
Aromatic Region (δ 7.5 - 8.5 ppm):
-
H-8: This proton is ortho to the electron-withdrawing carbonyl group (C=O), leading to significant deshielding. It is expected to be the most downfield of the aromatic protons. It will appear as a multiplet, likely a doublet of doublets, due to coupling with H-7. In similar phthalazinone structures, this proton often resonates around 8.3-8.5 ppm.[2]
-
H-5: This proton is peri to the C4-methyl group and adjacent to the benzene ring fusion. Its chemical shift will be influenced by the overall aromatic system. It is expected to appear as a multiplet, likely a doublet of doublets.
-
H-6 & H-7: These two protons are located in the middle of the aromatic system and are expected to have overlapping signals, appearing as complex multiplets. Their chemical shifts are generally found between those of H-5 and H-8.[2][3]
Aliphatic Region (δ 2.0 - 4.0 ppm):
-
N-CH₃ (on N2): The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen. It will appear as a sharp singlet as there are no adjacent protons to couple with. Typical chemical shifts for N-methyl groups in such heterocyclic systems fall in the range of δ 3.5 - 4.0 ppm.
-
C-CH₃ (on C4): The methyl group attached to the sp²-hybridized carbon of the heterocyclic ring is also deshielded, but typically less so than an N-methyl group. It will also appear as a sharp singlet. Aromatic methyl groups generally resonate in the range of δ 2.3 - 2.7 ppm.[4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-8 | 8.3 - 8.5 | m (dd) | 1H | Deshielded by adjacent C=O group |
| H-5, H-6, H-7 | 7.6 - 7.9 | m | 3H | Complex multiplet for remaining aromatic protons |
| N-CH₃ | 3.6 - 3.9 | s | 3H | Attached to electronegative nitrogen |
| C-CH₃ | 2.5 - 2.8 | s | 3H | Attached to sp² carbon of the heterocyclic ring |
Note: s = singlet, dd = doublet of doublets, m = multiplet. Predicted shifts are based on analogous compounds and general NMR principles.[2][3][5]
Predicted ¹³C NMR Spectral Data
In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The number of signals directly corresponds to the number of chemically non-equivalent carbons. For this compound, we expect to see 10 distinct signals.
-
Carbonyl Carbon (C1): The C=O carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 160-170 ppm.[6]
-
Aromatic & Heterocyclic Carbons (C4, C4a, C5, C6, C7, C8, C8a): The eight sp²-hybridized carbons of the bicyclic system will resonate in the aromatic region (δ 120-150 ppm). The quaternary carbons (C4, C4a, C8a) will generally have lower intensity peaks compared to the protonated carbons. The carbon bearing the methyl group (C4) and the carbon adjacent to the N-methyl group will have distinct shifts influenced by these substituents.[7]
-
Methyl Carbons (N-CH₃ & C-CH₃): The sp³-hybridized methyl carbons will appear at the highest field (most shielded). The N-CH₃ carbon is expected to be more deshielded (further downfield) than the C-CH₃ carbon due to the direct attachment to the electronegative nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 159 - 162 | Highly deshielded carbonyl carbon |
| C4, C4a, C5, C6, C7, C8, C8a | 120 - 148 | sp² carbons of the bicyclic ring system |
| N-CH₃ | 35 - 45 | Methyl carbon attached to nitrogen |
| C-CH₃ | 20 - 25 | Methyl carbon attached to aromatic ring |
Note: The exact assignment of individual aromatic carbons typically requires advanced 2D NMR experiments like HSQC and HMBC.
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8]
Sample Preparation
-
Mass Determination: Accurately weigh the required amount of the this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is critical for good spectral resolution.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard: The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is often used as a primary reference.[3] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
NMR Data Acquisition Workflow
The following workflow outlines the general steps for acquiring both ¹H and ¹³C NMR spectra.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Suggested Spectrometer Parameters
These are general starting parameters for a 400 MHz spectrometer and should be optimized as needed.
For ¹H NMR:
-
Pulse Program: zg30 (or similar standard 1D sequence)
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): ~20 ppm (e.g., from -2 to 18 ppm)
For ¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more (signal averaging is required)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm)
Conclusion
The structural confirmation of this compound can be confidently achieved through the combined interpretation of ¹H and ¹³C NMR spectra. The predicted data indicate a unique spectral fingerprint characterized by two singlet methyl signals at high field and a complex set of aromatic signals at low field, with the H-8 proton being the most deshielded. The ¹³C spectrum is distinguished by a downfield carbonyl signal and ten total resonances corresponding to the molecular structure. By following the detailed experimental protocols provided, researchers can acquire high-fidelity data, enabling accurate and reliable characterization of this important heterocyclic scaffold.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Tavares, C., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 24(15), 2793. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Gawin, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8387. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Abdel-Rahman, A. A.-H., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. Available at: [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. organomation.com [organomation.com]
- 9. ou.edu [ou.edu]
Application Note: Elucidation of LC-MS/MS Fragmentation Patterns of 2,4-dimethyl-1,2-dihydrophthalazin-1-one
Introduction
2,4-dimethyl-1,2-dihydrophthalazin-1-one belongs to the phthalazinone class of heterocyclic compounds. Phthalazinones are recognized as a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] Given their therapeutic potential, the accurate identification and characterization of these compounds and their metabolites in complex biological matrices are crucial for drug development and pharmacokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification and structural elucidation of small molecules.[2][3] This application note provides a detailed protocol and analysis of the electrospray ionization (ESI) LC-MS/MS fragmentation patterns of this compound. Understanding these fragmentation pathways is essential for developing robust bioanalytical methods and for identifying unknown metabolites or related structures.
Experimental Workflow & Methodology
A systematic approach is required to analyze this compound, from sample preparation to data interpretation. The following workflow outlines the key stages of the process.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL. This concentration is typically suitable for direct infusion and for developing the LC-MS/MS method.
Liquid Chromatography
The chromatographic separation is performed on a C18 column, which is a common choice for retaining and separating moderately polar small molecules.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolution and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analyte in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns. |
| Gradient | 10% B to 90% B over 5 min | A generic gradient to ensure elution of the compound. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS/MS analysis. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Mass Spectrometry
The analysis is performed using a triple quadrupole or a Q-TOF mass spectrometer equipped with an ESI source. Positive ion mode is selected as the nitrogen atoms in the phthalazinone ring are readily protonated.
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the structure are easily protonated.[4][5] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of the electrospray plume. |
| Source Temp. | 150 °C | A typical temperature for the ESI source. |
| Desolvation Temp. | 350 °C | Ensures efficient desolvation of the analyte ions.[3] |
| Cone Gas Flow | 50 L/hr | Assists in the nebulization and desolvation process. |
| Desolvation Gas | 800 L/hr | Nitrogen gas is used to aid in solvent evaporation. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID). |
| Collision Energy | 10-40 eV (Ramped) | A range of collision energies is used to observe both the precursor ion and a variety of product ions. |
Results and Discussion: Fragmentation Pattern Analysis
The molecular formula of this compound is C₁₀H₁₂N₂O, with a monoisotopic mass of 176.0950 Da. In positive ESI mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺, at m/z 177.1028.
Proposed Fragmentation Pathways
Collision-induced dissociation (CID) of the precursor ion at m/z 177.1 will induce fragmentation at the weakest bonds and through characteristic rearrangement reactions. Based on the structure, which contains a lactam ring, a benzene ring, and two methyl groups, several fragmentation pathways can be postulated.
Caption: Proposed major fragmentation pathways for protonated this compound.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (m/z 162.1): The initial loss of a methyl radical (•CH₃) from either the N-2 or C-4 position is a common fragmentation for methylated compounds. This would result in a product ion at m/z 162.1. This is often a primary and significant fragmentation event.
-
Loss of Ethylene (m/z 149.1) or Ethyl Radical (m/z 148.1): A rearrangement followed by the loss of a neutral molecule like ethylene (C₂H₄) or an ethyl radical (•C₂H₅) is plausible. This would lead to ions at m/z 149.1 or m/z 148.1, respectively.
-
Cleavage of the Dihydropyridazinone Ring: The heterocyclic ring can undergo cleavage. A characteristic loss would be the expulsion of the N₂H₂ moiety, leading to a fragment at m/z 133.1.
-
Formation of the Benzoyl Cation (m/z 105.1): A common fragmentation pathway for compounds containing a substituted benzene ring attached to a carbonyl group is the formation of a benzoyl-type cation. Cleavage of the heterocyclic ring could lead to a fragment at m/z 105.1.
-
Formation of the Tropylium Ion (m/z 91.1): Further fragmentation of the benzoyl-type cation or other benzene-containing fragments can lead to the formation of the stable tropylium ion at m/z 91.1.
Summary of Expected Mass Transitions
For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions would be most promising:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) |
| 177.1 | 162.1 | CH₃ | 15 |
| 177.1 | 133.1 | N₂H₂ | 25 |
| 177.1 | 105.1 | C₃H₆N₂ | 35 |
The transition 177.1 → 162.1 is likely to be the most intense and is recommended as the primary quantifier, while the other transitions can be used as qualifiers to ensure specificity.
Conclusion
This application note provides a comprehensive guide to the expected LC-MS/MS fragmentation patterns of this compound. By understanding the fundamental principles of ESI and CID, we can predict the major fragmentation pathways for this molecule. The proposed method and fragmentation data serve as a valuable starting point for researchers developing quantitative bioanalytical assays or identifying related compounds in various matrices. The detailed protocols and explanations of the underlying scientific principles are designed to empower researchers to apply these techniques in their own work effectively.
References
-
Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 749-763. Available at: [Link]
-
Cai, X., & Qi, Y. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 45(9), 1059-1061. Available at: [Link]
-
Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analytical Methods. Available at: [Link]
-
Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Drug Development. Available at: [Link]
-
King, F. L., & Zachar, G. (2010). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Wang, Y., & Zhang, X. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 19(11), 3344. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Ali, A. T., Mohamed, M. A., & Mohamed, S. K. (2021). Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives. Journal of Scientific Research in Science, 38(1), 233-242. Available at: [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry (pp. 237-279). Georg Thieme Verlag. Available at: [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Sangshetti, J., Pathan, S. K., Patil, R., Ansari, S. A., Chhajed, S., Arote, R., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available at: [Link]
-
NIST. (n.d.). Phthalazin-1-one. NIST WebBook. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4153. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione. Available at: [Link]
-
Kersten, R. D., & Dorrestein, P. C. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Engineers - Applications in Control, Electrical Engineering, IT and Robotics. IntechOpen. Available at: [Link]
-
PubChem. (n.d.). 2-[(Dimethylamino)methyl]-4-methyl-2-hydrophthalazin-1-one. Available at: [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Varela, R. M. (2005). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Phytochemical Analysis, 16(5), 317-324. Available at: [Link]
-
Muñín, J., et al. (2011). Synthesis of new phthalazinedione derivatives. Molbank, 2011(1), M715. Available at: [Link]
-
Parr, M. K., et al. (2011). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Available at: [Link]
-
Terán, C., & Teijeira, M. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 62-81. Available at: [Link]
-
NIST. (n.d.). 2,4-Dimethyl 1,4-pentadiene. NIST WebBook. Available at: [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
Application Note: 2,4-Dimethyl-1,2-dihydrophthalazin-1-one as a Heterocyclic Building Block
Executive Summary
The phthalazin-1(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for approved drugs such as Olaparib (PARP inhibitor) and Azelastine (antihistamine). The specific derivative 2,4-dimethyl-1,2-dihydrophthalazin-1-one offers a unique advantage: it is a pre-functionalized, N-protected core that eliminates the regioselectivity issues common in late-stage alkylations.
This guide details the utility of this building block, focusing on three critical vectors:
-
Scalable Synthesis: A regioselective condensation protocol.
-
C-H Activation: Using the fixed amide directing group (DG) for ortho-functionalization.
-
Lateral Lithiation/Condensation: Exploiting the vinylogous acidity of the C4-methyl group.
Structural Analysis & Reactivity Profile
The molecule features three distinct reactivity zones that allow for orthogonal functionalization.
Figure 1: Orthogonal reactivity map of the scaffold. The N-methyl "cap" directs reactivity to the carbon skeleton.
Protocol A: Regioselective Synthesis
Objective: Synthesis of high-purity this compound avoiding the formation of the O-alkylated impurity.
Mechanistic Insight
Direct methylation of 4-methylphthalazinone often yields a mixture of N-methyl (major) and O-methyl (minor) products. To ensure 100% regioselectivity, we utilize a condensation approach between 2-acetylbenzoic acid and methylhydrazine.
Materials
-
2-Acetylbenzoic acid (CAS: 577-56-0)
-
Methylhydrazine (CAS: 60-34-4) [Caution: Toxic/Carcinogen]
-
Ethanol (Absolute)
-
Acetic Acid (Glacial)
Step-by-Step Procedure
-
Setup: Charge a 250 mL round-bottom flask with 2-acetylbenzoic acid (16.4 g, 100 mmol) and Ethanol (100 mL).
-
Addition: Cool to 0°C. Add methylhydrazine (5.8 mL, 110 mmol) dropwise over 15 minutes.
-
Critical Check: Ensure the temperature does not exceed 10°C to prevent exotherms.
-
-
Cyclization: Add catalytic glacial acetic acid (0.5 mL). Reflux the mixture for 4 hours.
-
Monitoring: TLC (EtOAc:Hexane 1:1). The starting material (acid) will disappear; the product spot is UV active and less polar.
-
Workup: Cool to room temperature. The product often crystallizes directly.
-
If solid forms: Filter and wash with cold ethanol.
-
If solution remains: Concentrate to 20% volume, then add diethyl ether to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
Expected Yield: 85-92% Characterization Data (Typical):
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, 1H), 7.80 (t, 1H), 7.75 (t, 1H), 7.60 (d, 1H), 3.85 (s, 3H, N-Me), 2.60 (s, 3H, C-Me).
-
QC Criteria: Absence of O-methyl singlet (typically ~4.1 ppm).
Protocol B: C-H Activation (Ortho-Functionalization)
Objective: Introduction of aryl groups at the C8 position (ortho to the carbonyl) using the amide as a Directing Group (DG). This mimics the biaryl core found in advanced PARP inhibitors.
Mechanistic Insight
The phthalazinone motif coordinates with transition metals (Rh(III) or Ru(II)), lowering the activation energy for C-H bond cleavage at the sterically crowded C8 position.
Workflow Diagram
Figure 2: Rhodium(III)-catalyzed C-H activation workflow.
Experimental Procedure
-
Glovebox/Schlenk: In a dried screw-cap tube, combine:
-
Substrate (0.2 mmol)[1]
-
[RhCp*Cl2]2 (3.1 mg, 2.5 mol%)
-
AgSbF6 (6.9 mg, 10 mol%)
-
Cu(OAc)2 (1 equiv, oxidant)
-
Coupling Partner (e.g., Ethyl acrylate or diphenylacetylene, 1.2 equiv).
-
-
Solvent: Add 1,2-Dichloroethane (DCE, 2 mL).
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Workup: Filter through a Celite pad (elute with CH2Cl2). Concentrate and purify via flash chromatography.
Protocol C: C4-Methyl Functionalization
Objective: Exploiting the vinylogous acidity of the C4-methyl group to create styryl derivatives (common in fluorescent probes) or extend the carbon chain.
Mechanistic Insight
The C4-methyl protons are acidic due to conjugation with the N2-C1=O system. Strong bases or Lewis acid catalysis can generate an enamine-like intermediate that attacks electrophiles.
Procedure: Knoevenagel-type Condensation
-
Reagents: Substrate (1.0 equiv), Aromatic Aldehyde (1.2 equiv).
-
Conditions: Reflux in Acetic Anhydride (for fusion) or Ethanol with Piperidine (catalytic) for milder conditions.
-
Observation: The reaction typically turns bright yellow/orange due to extended conjugation.
-
Validation: 1H NMR will show the disappearance of the C-Me singlet (2.60 ppm) and appearance of two doublets (vinylic protons, J ~16 Hz for trans isomer).
Therapeutic Applications & Data Summary
The this compound scaffold acts as a bioisostere for the quinazolinone core but with improved metabolic stability.
Table 1: Comparative Properties of Phthalazinone Derivatives
| Property | 4-Methylphthalazin-1(2H)-one (Parent) | 2,4-Dimethyl Derivative (Target) | Relevance |
| H-Bond Donor | Yes (NH) | No | Improves membrane permeability (LogP). |
| Solubility | Low (Organic solvents) | Moderate/High | Easier processing in library synthesis. |
| Regiocontrol | Poor (N vs O alkylation) | Fixed (N-Me) | Critical for SAR consistency. |
| C-H Activation | Requires transient DG protection | Ready-to-use | Streamlines late-stage diversification. |
Key Drug Targets
-
PARP-1/2: The phthalazinone carbonyl binds to the nicotinamide pocket. The N-methyl group projects into the solvent front, often tolerated or used to tune solubility.
-
PDE4: Phthalazinones are known phosphodiesterase inhibitors; the 2,4-dimethyl core provides a rigid scaffold for decorating with alkoxy groups on the benzene ring.
References
-
Synthesis of Phthalazinone Scaffolds
-
C-H Activation Methodology
- Title: "Transition-metal-catalyzed C–H bond activation/functionalization and annul
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
PARP Inhibitor Design
- Title: "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors."
- Source: Chemical and Pharmaceutical Bulletin (2021).
-
URL:[Link]
-
Rh(III)
- Title: "Direct Integration of Phthalazinone and Succinimide Scaffolds via Rh(III)
- Source: Advanced Synthesis & C
-
URL:[Link]
Sources
Application Note: FTIR Spectral Analysis of C=O and C=N Bonds in Phthalazinone Scaffolds
Executive Summary
The phthalazinone moiety is a critical pharmacophore in medicinal chemistry, serving as the structural anchor for Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib. The efficacy and stability of these drugs depend heavily on the integrity of the lactam (C=O) and imine-like (C=N) bonds within the heterocyclic core.
However, FTIR analysis of phthalazinones is notoriously difficult due to spectral congestion in the "double bond region" (1500–1700 cm⁻¹), where Carbonyl, Imine, and Aromatic C=C stretches overlap. Furthermore, lactam-lactim tautomerism can subtly alter spectral fingerprints, indicating polymorph changes that affect bioavailability.
This guide provides a definitive protocol for distinguishing C=O and C=N vibrations, quantifying their intensities, and validating the structural integrity of phthalazinone derivatives.
Scientific Foundation: The Vibrational Landscape
To interpret the spectrum, one must understand the electronic environment of the 2H-phthalazin-1-one scaffold.
The Region of Interest (1500–1750 cm⁻¹)
Unlike aliphatic ketones (>1700 cm⁻¹), the phthalazinone carbonyl is part of a cyclic amide (lactam) system conjugated with an aromatic ring. This conjugation lowers the force constant of the C=O bond, shifting the frequency to lower wavenumbers.[1]
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Characteristics |
| C=O[2][3][4] (Lactam) | Stretching ( | 1650 – 1690 | Strong, sharp intensity. Sensitive to H-bonding (shifts lower). |
| C=N (Endocyclic) | Stretching ( | 1610 – 1640 | Medium intensity. Often appears as a shoulder on the carbonyl or aromatic peaks. |
| C=C (Aromatic) | Ring Breathing | 1580 – 1600 | Variable intensity. Multiple bands due to the bicyclic system. |
| N-H (Lactam) | Stretching ( | 3100 – 3250 | Broad if H-bonded. Essential for confirming the lactam tautomer. |
The Tautomerism Challenge
Phthalazinones exist in equilibrium between the Lactam (stable, C=O present) and Lactim (C-OH, C=N dominant) forms.
-
Lactam Form: Dominant in solid state and polar solvents. Characterized by a strong C=O peak (~1660 cm⁻¹).[3]
-
Lactim Form: May appear in specific polymorphs or non-polar solutions. Characterized by the disappearance of C=O and appearance of O-H stretch (~3400 cm⁻¹) and C-O stretch (~1250 cm⁻¹).
Experimental Protocol
Sample Preparation
For pharmaceutical QC, Attenuated Total Reflectance (ATR) is preferred for reproducibility. However, Transmission (KBr pellet) is superior for resolving hyperfine splitting caused by hydrogen bonding.
-
Method A: Diamond ATR (High Throughput)
-
Applicability: Routine QC, raw material ID.
-
Step 1: Clean crystal with isopropanol. Ensure background energy >25,000 counts.
-
Step 2: Apply ~5 mg of sample.
-
Step 3: Apply pressure using the slip-clutch anvil to ensure uniform contact (typically 80–100 lbs pressure). Crucial: Inconsistent pressure alters peak intensity ratios.
-
-
Method B: KBr Transmission (Structural Elucidation)
-
Applicability: Detailed band deconvolution, polymorph analysis.
-
Step 1: Mix sample with spectroscopic grade KBr (ratio 1:100).
-
Step 2: Grind in an agate mortar to reduce particle size <2 µm (prevents Christiansen effect/scattering).
-
Step 3: Press at 10 tons for 2 minutes to form a transparent disc.
-
Instrument Parameters
-
Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve the C=O/C=N shoulder).
-
Scans: 64 scans (to optimize Signal-to-Noise ratio).
-
Apodization: Blackman-Harris 3-Term (preserves peak shape for deconvolution).
-
Zero-Filling: Factor of 2 (improves digital resolution).
Workflow Visualization
The following diagram outlines the decision-making process for acquiring and validating the spectral data.
Figure 1: Decision matrix for selecting the appropriate acquisition mode based on analytical goals.
Analysis & Interpretation Guide
Distinguishing C=O from C=N
The primary challenge is that the C=N stretch often sits on the lower-frequency shoulder of the C=O band.
-
Identify the Carbonyl (C=O): Look for the most intense band between 1650–1690 cm⁻¹ .
-
Validation: If the sample is a lactam, this peak must be present. If absent, suspect lactim tautomerization or hydrolysis.
-
-
Identify the Imine (C=N): Look for a medium-intensity band or distinct shoulder at 1615–1640 cm⁻¹ .
-
Tip: In many phthalazinone derivatives (like Olaparib), this appears as a "doublet" feature with the C=O, or a broadening on the right-hand side of the C=O peak.
-
-
Confirming Aromatic C=C: Sharp bands at 1580–1600 cm⁻¹ . These are generally sharper than the C=N band.
The Hydrogen Bonding Effect
Phthalazinones are strong H-bond acceptors (via C=O) and donors (via N-H).
-
Free C=O: ~1680–1690 cm⁻¹ (Dilute solution or non-polar solvent).
-
H-Bonded C=O: ~1650–1660 cm⁻¹ (Solid state crystalline lattice).
-
Application: If the C=O peak shifts significantly (+10 cm⁻¹) during stability testing, it indicates a change in the crystal lattice (polymorph conversion) or breaking of H-bonds (amorphous conversion).
Advanced Technique: Second Derivative Analysis
When C=O and C=N overlap heavily, Second Derivative Spectroscopy (
-
Protocol: Apply a Savitzky-Golay derivative function (13-point window).
-
Result: Inflection points in the original spectrum become sharp negative peaks in the 2nd derivative, allowing you to "see" the C=N hidden under the C=O envelope.
Logic Pathway for Spectral Assignment
Use the following logic flow to assign peaks in the critical 1500–1800 cm⁻¹ region.
Figure 2: Logical framework for assigning overlapping bands in the double-bond region.
References
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General principles of amide/imine assignment). Link
-
Singh, J., et al. (2020).[5] "Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents."[5] Anticancer Agents in Medicinal Chemistry. (Context on Phthalazinone pharmacophores). Link
-
Peng, C., & Tokmakoff, A. (2012).[6] "Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry Letters. (Detailed mechanism of lactam-lactim spectral shifts). Link
-
Colthup, N. B. (2012). Introduction to Infrared and Raman Spectroscopy. Academic Press. (Reference for C=N vs C=C overlap). Link
-
Specac Application Notes. "Interpreting Infrared Spectra." (General guidance on carbonyl vs imine regions). Link
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyl-1,2-dihydrophthalazin-1-one
Welcome to the Technical Support Center for the synthesis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to improve your synthetic yield and obtain a high-purity final product.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a cyclocondensation reaction between 2-acetylbenzoic acid and methylhydrazine.[1][2] This reaction is a well-established method for forming the phthalazinone core, a scaffold present in many biologically active compounds.[3] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired product.
While the synthesis is conceptually straightforward, achieving high yields and purity can be challenging. This guide will address common issues such as low yields, the formation of isomeric impurities, and purification difficulties.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. While typical reaction times are in the range of 2-4 hours under reflux, this can vary based on the scale and specific conditions.[1] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The disappearance of the 2-acetylbenzoic acid spot is a key indicator of reaction completion.
-
Reaction Temperature: The cyclocondensation reaction generally requires heating.[1] Refluxing in a suitable solvent like ethanol is a common practice. Ensure that your reaction mixture is maintaining a consistent and appropriate temperature for the chosen solvent.
-
-
Purity of Starting Materials:
-
2-Acetylbenzoic Acid: Impurities in the starting keto-acid can lead to side reactions. Ensure you are using high-purity 2-acetylbenzoic acid.
-
Methylhydrazine: Methylhydrazine is susceptible to oxidation. Use freshly opened or properly stored methylhydrazine. The presence of oxidation products can complicate the reaction and purification.
-
-
Sub-optimal pH: The initial condensation to form the hydrazone is often favored under slightly acidic or neutral conditions. While the carboxylic acid of the starting material provides some acidity, the addition of a catalytic amount of a mild acid, such as acetic acid, can sometimes facilitate the reaction.
-
Work-up and Isolation Issues:
-
Product Precipitation: In many cases, the product will precipitate from the reaction mixture upon cooling.[1] If precipitation is incomplete, you may be losing a significant portion of your product in the filtrate. To induce further precipitation, you can try partially removing the solvent under reduced pressure or adding an anti-solvent (a solvent in which your product is insoluble) like cold water.
-
Mechanical Losses: On a small scale, mechanical losses during filtration and transfer can significantly impact the final yield. Ensure careful handling and thorough transfer of the product.
-
Question 2: I am observing multiple spots on my TLC plate and suspect the formation of an isomeric impurity. How can I identify and minimize it?
Answer: The use of methylhydrazine, an unsymmetrical hydrazine, introduces the possibility of forming two regioisomers: the desired this compound and the undesired 1,4-dimethyl-1,2-dihydrophthalazin-1-one. The formation of these isomers is a known challenge in similar reactions.[4]
-
Understanding the Regioselectivity: The initial step of the reaction is the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the ketone carbonyl of 2-acetylbenzoic acid. The more nucleophilic and less sterically hindered terminal nitrogen (NH2) is generally expected to be the primary site of attack. However, the reaction conditions can influence this selectivity.
-
Strategies to Control Regioselectivity:
-
pH Control: The pH of the reaction medium can influence the protonation state of methylhydrazine and thus its nucleophilicity. Experimenting with the addition of a catalytic amount of acid or a non-nucleophilic base could alter the isomeric ratio.
-
Solvent Effects: The choice of solvent can impact the transition state energies of the two possible reaction pathways. While ethanol is common, exploring other solvents like toluene or aprotic polar solvents such as DMF under controlled conditions might be beneficial.[5]
-
-
Identification of Isomers:
-
Chromatography: The two isomers will likely have different polarities and can often be separated by column chromatography on silica gel.[4] Developing an effective eluent system using TLC is the first step.
-
Spectroscopic Analysis: 1H NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts of the N-methyl and C4-methyl groups will be different for each isomer.
-
-
Purification of Isomers: If the formation of the isomeric byproduct cannot be completely suppressed, purification is necessary.
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary and mobile phases is crucial for achieving good separation.[6]
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional recrystallization can be an effective purification method.
-
Question 3: My final product is difficult to purify and appears to be contaminated with unreacted starting materials. What are the best purification strategies?
Answer: Effective purification is critical for obtaining high-purity this compound.
-
Removal of Unreacted 2-Acetylbenzoic Acid:
-
Base Wash: During the work-up, washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid of the unreacted starting material, making it water-soluble and easily removable.
-
Recrystallization: 2-Acetylbenzoic acid and the phthalazinone product will have different solubility profiles. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can effectively remove the unreacted starting material.[7]
-
-
Removal of Excess Methylhydrazine:
-
Aqueous Wash: Methylhydrazine is water-soluble and can be removed by washing the organic extract with water or brine.
-
Azeotropic Removal: In some cases, residual volatile impurities can be removed by co-evaporation with a suitable solvent like toluene under reduced pressure.
-
-
General Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and, if the product has precipitated, collect it by filtration. If not, remove the solvent under reduced pressure. Redissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washes: Wash the organic solution sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any basic impurities, followed by water, and then a mild aqueous base (e.g., saturated NaHCO3) to remove unreacted 2-acetylbenzoic acid. Finally, wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can then be further purified by either recrystallization or column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds in two main steps:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of the ketone in 2-acetylbenzoic acid. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then attacks the carboxylic acid carbonyl group, leading to the formation of a cyclic intermediate which then dehydrates to yield the final this compound product.
Q2: What are the key safety precautions to consider when working with methylhydrazine?
A2: Methylhydrazine is a toxic and flammable substance. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (2-acetylbenzoic acid) and the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: Can I use a different solvent for this reaction?
A4: While ethanol is a commonly used solvent for this type of condensation, other solvents can be explored.[1] Acetic acid can also serve as both a solvent and a catalyst. Aprotic solvents like toluene or DMF might be suitable, but reaction conditions such as temperature and time may need to be re-optimized.
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
2-Acetylbenzoic acid
-
Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
TLC plates and developing chamber
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 equivalent) in ethanol (approximately 10 mL per gram of 2-acetylbenzoic acid).
-
Addition of Methylhydrazine: To the stirred solution, slowly add methylhydrazine (1.1-1.2 equivalents) at room temperature. A slight exotherm may be observed. If desired, a catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is considered complete when the 2-acetylbenzoic acid spot is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The product may precipitate as a solid.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Alternatively, for higher purity or to separate isomers, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Data Presentation
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Density (g/mL) | Key Properties |
| 2-Acetylbenzoic Acid | 164.16 | 1.0 | - | Solid, keto-acid |
| Methylhydrazine | 46.07 | 1.1 - 1.2 | 0.87 | Liquid, toxic, flammable |
| Ethanol | 46.07 | Solvent | 0.789 | Flammable liquid |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yield.
References
- Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis. BenchChem. Accessed February 2024.
- "side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one". BenchChem. Accessed February 2024.
- 1H-NMR and 13C-NMR Spectra. Accessed February 2024.
- Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols. BenchChem. Accessed February 2024.
- Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide. BenchChem. Accessed February 2024.
- Phthalazinone. Accessed February 2024.
- Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. Accessed February 2024.
- Easy purification of isomers with prepacked glass columns.
- Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
- Synthesis of new phthalazinedione derivatives. Sciforum. Accessed February 2024.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Accessed February 2024.
- Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem. Accessed February 2024.
- Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development.
- US3880925A - Separation and purification of cis and trans isomers.
- Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. Accessed February 2024.
- Optimizing conditions for acetylating methylhydrozone.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Accessed February 2024.
- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0234073). NP-MRD. Accessed February 2024.
- Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine. PubMed. Accessed February 2024.
- Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Chemistry Portal. Accessed February 2024.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. Accessed February 2024.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC. Accessed February 2024.
- Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. Accessed February 2024.
- Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Accessed February 2024.
- The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments.
- Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry.
- Dimethyl phthalate. NIST WebBook. Accessed February 2024.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed. Accessed February 2024.
- EPA/NIH Mass Spectral Data Base. GovInfo. Accessed February 2024.
- UCSD Computational Mass Spectrometry Website. GNPS. Accessed February 2024.
- Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Rsc.org. Accessed February 2024.
- ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Accessed February 2024.
- 2,4-Dimethylpentane-1-thiol. PubChem. Accessed February 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing formation of Azelastine Impurity D during API synthesis
The following technical guide is structured to address the specific challenges of minimizing Azelastine Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one). It adopts a troubleshooting-first approach, prioritizing actionable process chemistry over generic descriptions.
Executive Summary: The Impurity D Challenge
Impurity D (EP/USP designation) is chemically identified as 4-(4-chlorobenzyl)phthalazin-1(2H)-one (CAS: 53242-88-9).[1][2][3]
In the context of Azelastine Hydrochloride synthesis, Impurity D acts as a "double agent":
-
Unreacted Starting Material: In convergent synthesis routes, it is the nucleophilic core that fails to couple with the azepane side chain.
-
Degradation Product: In the presence of harsh acidic conditions or oxidative stress, the N-N bond connecting the azepane ring may cleave, reverting the API to this stable phthalazinone core.
Critical Control Point: Because Impurity D lacks the basic aliphatic amine present in Azelastine, its solubility profile differs significantly. This guide focuses on reaction completion strategies and pH-differential extraction as the primary control mechanisms.
Visualizing the Problem (Root Cause Analysis)
The following diagram illustrates the synthesis pathway and the specific point where Impurity D persists or forms.
Figure 1: Pathway showing Impurity D as both a starting material (SM) and a potential degradation revertant. The divergence in solubility (Purification Logic) is the key to removal.
Module 1: Process Optimization (The "How")
This section addresses the synthesis parameters required to drive the consumption of Impurity D.
Q1: I am observing high residual Impurity D (>0.5%) after the coupling reaction. Increasing time doesn't help. Why?
Diagnosis: You have likely hit a thermodynamic equilibrium or are experiencing reagent stalling due to base consumption. Technical Explanation: The N-alkylation of the phthalazinone core (Impurity D) requires deprotonation of the amide-like nitrogen. If your base (e.g., K₂CO₃ or NaH) is consumed by side reactions (e.g., hydrolysis of the azepane electrophile), the reaction stops regardless of time. Corrective Protocol:
-
Stoichiometry Check: Ensure the alkylating agent (1-methylazepan-4-yl derivative) is in excess (1.2 – 1.5 eq).
-
Catalysis: Introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%). This facilitates the transfer of the deprotonated phthalazinone anion into the organic phase to react with the electrophile.
-
Solvent Switch: If using acetone/MEK, switch to a higher boiling dipolar aprotic solvent like DMF or DMSO to increase the reaction rate and solubility of the anion.
Q2: Does temperature play a role in Impurity D formation?
Answer: Yes, but it is a trade-off.
-
Too Low (<50°C): Kinetic energy is insufficient to overcome the activation barrier for N-alkylation, leading to unreacted Impurity D.
-
Too High (>100°C): Promotes the degradation of the azepane ring or dimerization, potentially generating other impurities (like Impurity E).
-
Optimal Window: Maintain reaction temperature between 70°C – 85°C .
Module 2: Purification & Workup (The Removal)
If synthesis optimization fails to reduce Impurity D below 0.1%, chemical workup is the most effective safeguard.
Q3: How can I chemically separate Impurity D from Azelastine without column chromatography?
Strategy: Exploit the pKa difference .
-
Azelastine: Contains a tertiary aliphatic amine (Azepane ring). Basic (pKa ~ 8.5 - 9.0).
-
Impurity D: Contains a phthalazinone core.[2][3][4] Neutral to weakly acidic (Lactam-like). It does not protonate significantly at mild acidic pH.
Self-Validating Extraction Protocol:
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate . | Solubilizes both API and Impurity D. |
| 2 | Wash organic layer with Dilute HCl (pH 3.0 - 4.0) . | CRITICAL STEP: Azelastine protonates and migrates to the Aqueous Phase . Impurity D (neutral) remains in the Organic Phase . |
| 3 | Separate layers. Keep the Aqueous Layer . | You have now physically separated the impurity. |
| 4 | Wash the Aqueous Layer with fresh DCM. | Removes any physically entrained Impurity D. |
| 5 | Basify Aqueous Layer with NaOH/NH₄OH to pH 10. | Deprotonates Azelastine, forcing it back into free-base form. |
| 6 | Extract with DCM and concentrate. | Recovers purified Azelastine. |
Q4: Can recrystallization remove Impurity D?
Answer: Yes, but it is less efficient than acid/base extraction. If you must use crystallization:
-
Solvent System: Ethanol/Water or Isopropanol.
-
Mechanism: Impurity D is significantly less soluble in alcohols than the Azelastine HCl salt.
-
Risk: Co-precipitation is common if the crude contains >2% Impurity D. Perform the extraction protocol (Q3) before crystallization.
Module 3: Analytical Monitoring
Impurity D Specification Table
| Parameter | Specification (General Limit) | Detection Method |
| Relative Retention Time (RRT) | ~0.54 (varies by method) | HPLC (UV @ 210-220 nm) |
| Acceptance Criteria | NMT 0.15% (ICH Q3A) | HPLC |
| LOD / LOQ | < 0.05% | HPLC / LC-MS |
Note: Impurity D is UV-active due to the chlorobenzyl and phthalazinone chromophores. Standard C18 columns with phosphate buffer/acetonitrile gradients are sufficient for resolution.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Azelastine Hydrochloride Monograph 1633. (Defines Impurity D structure and limits).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5353683 (Azelastine). (Structural data).
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for impurities).
-
Simson Pharma . Azelastine EP Impurity D Structure and CAS 53242-88-9.[2][3] (Confirmation of chemical identity).
-
ResearchGate . Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. (Synthesis pathways and impurity formation).
Sources
Technical Support Center: Phthalazinone Ring Closure Optimization
Topic: Optimizing Reaction Temperature for Phthalazinone Synthesis Ticket ID: #PHZ-OPT-2024 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division
⚠️ Critical Safety Alert: Hydrazine Handling
Before proceeding: This protocol involves Hydrazine Hydrate , a potent hepatotoxin and suspected carcinogen.
-
Volatility: Hydrazine hydrate has a boiling point of ~114°C. At reflux temperatures (especially in ethanol), hydrazine vapors can escape if condensers are inefficient.
-
Incompatibility: Avoid contact with oxidizing agents and metal oxides (risk of explosion).
-
PPE: Double nitrile gloves, face shield, and a functioning fume hood are mandatory.
Module 1: The Thermodynamics of Cyclization
Why Temperature is Your Control Variable
The formation of the phthalazinone ring from 2-acylbenzoic acid derivatives and hydrazine is a two-step process governed by competing kinetic and thermodynamic factors.
-
Step 1 (Kinetic Control): Formation of the Hydrazone Intermediate . This occurs rapidly at lower temperatures (RT to 50°C).
-
Step 2 (Thermodynamic Control): Intramolecular Ring Closure (Cyclodehydration) . This step has a higher activation energy barrier (
). If the temperature is too low, the reaction stalls at the open-chain hydrazone.
Visualization: Reaction Pathway & Failure Modes
The following diagram illustrates the critical temperature thresholds and potential side-reactions (Azine formation) that occur when conditions are suboptimal.
Figure 1: Mechanistic pathway showing the necessity of heat to drive the intermediate toward the stable phthalazinone product and avoid azine dimerization.
Module 2: Optimized Experimental Protocol
Context: This protocol is adapted from scalable processes used for PARP inhibitor intermediates (e.g., Olaparib). It prioritizes purity over raw speed.
The "Acetic Acid Reflux" Method (Recommended)
Using acetic acid serves a dual purpose: it acts as the solvent and the acid catalyst to protonate the carbonyl, lowering the activation energy for cyclization.
Reagents:
-
Substrate (2-acylbenzoic acid derivative): 1.0 equiv[1]
-
Hydrazine Hydrate (65-80%): 1.2 - 1.5 equiv (Excess is crucial to prevent azines)
-
Solvent: Glacial Acetic Acid (10-15 volumes)
Step-by-Step Workflow:
-
Dissolution: Suspend the substrate in Glacial Acetic Acid at Room Temperature (25°C).
-
Controlled Addition: Add Hydrazine Hydrate dropwise over 20 minutes.
-
Note: Exothermic reaction. Monitor internal temp; keep <40°C during addition to avoid violent boiling.
-
-
The Ramp: Heat the mixture to 115°C - 120°C (Reflux) over 45 minutes.
-
Why? A slow ramp allows the hydrazone to form cleanly before forcing the cyclization, preventing thermal decomposition of reagents.
-
-
Reaction Soak: Hold at reflux for 4–6 hours.
-
Checkpoint: Solution often becomes clear then precipitates the product (phthalazinones are often less soluble than the starting material).
-
-
Work-up: Cool to Room Temperature. Add Water (5 volumes) if precipitation is not complete. Filter the solid.[1] Wash with cold water then cold ethanol.
Module 3: Troubleshooting Guide (The "Help Desk")
Diagnostic Matrix
Use this table to identify the root cause of your synthesis failure based on analytical data (HPLC/NMR).
| Symptom | Analytical Signature (NMR/LCMS) | Root Cause | Corrective Action |
| Stalled Reaction | M+16 mass observed (Hydrazone). Distinct carbonyl peak remains in IR. | Temperature too low. The thermodynamic barrier for ring closure wasn't met. | Switch solvent to higher boiling point (e.g., EtOH |
| Azine Formation | M = 2x(Substrate) mass. Complex aromatic region in NMR. | Hydrazine Starvation. Substrate competes with hydrazine for the intermediate. | Increase Hydrazine to >1.5 equiv. Ensure slow addition of substrate to hydrazine (reverse addition) if persistent. |
| Low Yield / Gum | Complex mixture; multiple small impurity peaks. | Thermal Degradation. Reaction ran too hot or too long. | Reduce temp to 80°C (Ethanol reflux). Check hydrazine quality (it degrades over time). |
| Product Loss | High purity in liquor, low solid recovery. | Solubility Issue. Product is too soluble in the hot acid/solvent. | Cool to 0°C before filtering. Add an anti-solvent (Water or Hexane) to force precipitation. |
Decision Tree: Optimization Logic
Follow this logic flow when your initial attempt fails.
Figure 2: Decision tree for correcting common synthetic failures based on mass spectrometry data.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of Acetic Acid? A: Yes, but with caveats. Ethanol reflux (78°C) is often insufficient for sterically hindered substrates, leading to incomplete cyclization. If you must use ethanol (e.g., acid-sensitive groups), add a catalytic amount of Acetic Acid (10 mol%) or HCl to drive the ring closure.
Q: My product precipitates immediately upon heating. Is this a problem? A: Usually, this is beneficial. Phthalazinones are stable and often crystallize out of the reaction matrix, which drives the equilibrium forward (Le Chatelier's principle) and protects the product from side reactions. Ensure you have efficient stirring to prevent "hot spots" in the slurry.
Q: Can I use Microwave Irradiation? A: Absolutely. Microwave synthesis is highly effective for this ring closure.
-
Protocol: Ethanol/Water (1:1), 140°C, 10–20 minutes.
-
Benefit: The superheating effect overcomes the activation energy barrier rapidly, often suppressing azine formation.
Q: How do I remove excess hydrazine? A: This is critical for safety.
-
Chemical: Quench the filtrate with bleach (Sodium Hypochlorite) carefully in a fume hood (generates Nitrogen gas).
-
Physical: Wash the filter cake copiously with water and dilute HCl. Hydrazine salts are water-soluble and will wash away.
References
-
Process Development of Olaparib
-
Green Synthesis Approaches
-
General Phthalazinone Chemistry
- Title: Synthesis and characterization of phthalazinone derivatives by using a green synthesis protocol under microwave irradi
- Source:Journal of Chemistry, 2022.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSIR India Technology Portal [techindiacsir.anusandhan.net]
- 5. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Synthetic Guide: Hydrazine vs. Methylhydrazine Methods for Phthalazinones
Executive Summary
This guide evaluates two primary synthetic strategies for the construction of N-substituted phthalazin-1(2H)-ones , a privileged scaffold in medicinal chemistry (e.g., Olaparib, Azelastine). The comparison focuses on the trade-off between step-economy and regiocontrol .
-
Route A (Stepwise): Cyclization with hydrazine hydrate followed by electrophilic N-alkylation. This route offers superior regiocontrol for asymmetric substrates but requires two distinct process steps.
-
Route B (Direct): Cyclocondensation with methylhydrazine. This route provides a rapid, one-step access to the core but suffers from significant regioselectivity challenges when using asymmetric anhydrides or keto-acids, often necessitating difficult chromatographic separations.
Mechanistic & Strategic Comparison
Route A: The Stepwise Approach (Hydrazine + Alkylation)
This method separates ring formation from functionalization.
-
Cyclization: Reaction of 2-acylbenzoic acid or phthalic anhydride with hydrazine hydrate yields the thermodynamically stable, N-unsubstituted phthalazinone.
-
Alkylation: The resulting lactam is deprotonated and alkylated.
-
Challenge: Lactam-Lactim Tautomerism . The anion is ambident, capable of reacting at the Nitrogen (N-alkylation, desired) or Oxygen (O-alkylation, undesired).
-
Solution: Adherence to Pearson’s HSAB Theory .
-
N-Alkylation (Soft-Soft): Favored by soft electrophiles (alkyl halides like MeI) and polar aprotic solvents (DMF, Acetone) which solvate the cation, leaving the "softer" N-anion available.
-
O-Alkylation (Hard-Hard): Favored by hard electrophiles (e.g., trialkyloxonium salts, alkyl sulfonates) and silver salts.
-
-
Route B: The Direct Approach (Methylhydrazine)
This method attempts to install the N-substituent during ring closure.
-
Mechanism: Methylhydrazine acts as a dinucleophile. The internal nitrogen (
) is more nucleophilic due to the inductive effect of the methyl group, while the terminal nitrogen ( ) is less hindered. -
Challenge: Regioisomerism .[1] With asymmetric starting materials (e.g., 4-chlorophthalic anhydride), methylhydrazine can attack the carbonyls in two orientations, yielding a mixture of N-2 methyl (desired) and N-3 methyl (undesired) isomers.
-
Note: Separation of these isomers often requires preparative HPLC or fractional crystallization, which can negate the efficiency gained by a single-step synthesis.
-
Decision Matrix: Selecting the Optimal Route
| Feature | Route A: Hydrazine + Alkylation | Route B: Methylhydrazine Cyclization |
| Substrate Symmetry | Ideal for Asymmetric substrates. | Best for Symmetric substrates only. |
| Step Count | 2 Steps (Cyclization + Alkylation). | 1 Step (Cyclocondensation). |
| Regiocontrol | High (controlled by base/solvent). | Low to Moderate (substrate dependent). |
| Purification | Crystallization (usually sufficient). | Chromatography often required (for isomers). |
| Safety | High Hazard: Hydrazine hydrate is toxic/carcinogenic.[2][3] | Extreme Hazard: Methylhydrazine is more volatile and toxic. |
| Atom Economy | Lower (loss of halide leaving group). | Higher (water is the only byproduct). |
Experimental Protocols
Protocol A: Stepwise Synthesis of 2-Methyl-4-phenylphthalazin-1(2H)-one
Targeting N-Alkylation Selectivity >95%
Step 1: Cyclization
-
Reactants: Dissolve 2-benzoylbenzoic acid (1.0 equiv) in Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate (1.5 equiv, 80% aq) dropwise at room temperature.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Cool to 0°C. The N-H phthalazinone precipitates. Filter, wash with cold ethanol, and dry.
-
Yield Expectation: 85–95%.
-
Step 2: Regioselective N-Methylation
-
Activation: Suspend the N-H phthalazinone (1.0 equiv) and anhydrous
(2.0 equiv) in dry Acetone or DMF (0.2 M).-
Critical: Use anhydrous conditions to prevent hydrolysis of the alkylating agent.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.
-
Note: MeI is a "soft" electrophile, favoring the N-position.
-
-
Reaction: Stir at 60°C for 3 hours.
-
Workup: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the solid product.[4][5] Recrystallize from EtOH if necessary.
-
Selectivity: >20:1 N-alkyl vs O-alkyl.
-
Protocol B: Direct Synthesis using Methylhydrazine
Recommended only for Symmetric Anhydrides
-
Setup: Charge Phthalic Anhydride (1.0 equiv) into Glacial Acetic Acid (3 mL/mmol).
-
Addition: CAUTION. Add Methylhydrazine (1.1 equiv) slowly at ambient temperature. Exothermic reaction.
-
Cyclization: Heat to reflux (118°C) for 2–4 hours.
-
Workup: Concentrate reaction mixture under reduced pressure. Dilute with water and neutralize with saturated
. Extract with DCM or filter precipitate.-
Safety Note: Methylhydrazine is a potent alkylator and volatile. Use a closed system and specific glove types (e.g., Butyl rubber).
-
Pathway Visualization
The following diagram illustrates the bifurcation of routes and the origin of regioselectivity issues.
Caption: Comparative pathways showing the regiocontrol advantage of the stepwise hydrazine route (Route A) versus the isomer mixture risk in the direct methylhydrazine route (Route B) for asymmetric substrates.
Safety & Industrial Scalability[3]
-
Toxicity: Both hydrazines are genotoxic impurities (GTIs).
-
Methylhydrazine: Higher volatility (BP ~87°C) increases inhalation risk compared to Hydrazine Hydrate (BP ~114°C). It is classified as "extremely hazardous" in many jurisdictions.
-
-
Green Chemistry: For large-scale manufacturing (e.g., Olaparib), industry is moving toward Phthalhydrazide (an industrial byproduct) as a starting material to avoid handling free hydrazine entirely, or using flow chemistry to generate unstable intermediates in situ.
References
-
BenchChem. "Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid." BenchChem Technical Guides. Link
-
Lovering, F. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[6] Med. Chem. Lett. 2013, 23(16), 4663-4668. Link
-
Menear, K.A. et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." J. Med. Chem. 2008, 51(20), 6581-6591. (Olaparib Synthesis). Link
-
Safe Work Australia. "Methylhydrazine: Human health tier II assessment." Industrial Chemicals Notification and Assessment Scheme (NICNAS). Link
-
Organic Syntheses. "Methylhydrazine Sulfate." Org.[4][7] Synth. 1936, 16, 51. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for Azelastine Impurities Following ICH Guidelines
This guide provides an in-depth comparison of analytical methodologies for the validation of impurity profiling in Azelastine, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and compliant analytical procedures.
Introduction: The Criticality of Impurity Profiling for Azelastine
Azelastine, a potent second-generation H1-receptor antagonist, is widely used in the treatment of allergic rhinitis.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, can potentially impact the product's quality and safety.[2][3] Therefore, rigorous analytical methods are required to detect and quantify these impurities, ensuring they are within acceptable limits.
The International Council for Harmonisation (ICH) has established a set of guidelines that are globally recognized for ensuring the quality of pharmaceuticals.[2][4] Specifically, ICH Q3A(R2) and Q3B(R2) provide guidance on the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[5][6] The validation of the analytical procedures used for impurity testing is governed by ICH Q2(R1), which ensures that the chosen method is fit for its intended purpose.[7][8]
This guide will navigate the practical application of these guidelines to the specific case of Azelastine, comparing common analytical techniques and detailing the validation process with a focus on scientific rationale and experimental design.
Foundational ICH Guidelines for Impurity Analysis
A robust impurity analysis strategy is built upon a thorough understanding of the relevant ICH guidelines. The interplay between these documents dictates the entire lifecycle of impurity control, from initial detection to the establishment of acceptance criteria.
ICH Q3A/B: Setting the Thresholds for Impurities
ICH Q3A(R2) and Q3B(R2) are the cornerstones of impurity management, defining the thresholds for reporting, identifying, and qualifying impurities in drug substances and drug products.[5][6] These thresholds are not arbitrary; they are based on the maximum daily dose of the drug and are designed to ensure patient safety.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
Understanding these thresholds is paramount as they directly influence the required sensitivity and specificity of the analytical method.
ICH Q2(R1): The Framework for Method Validation
ICH Q2(R1) provides a comprehensive framework for validating analytical procedures.[7][9] The objective is to demonstrate that the method is suitable for its intended purpose, which in this context is the accurate and reliable quantification of Azelastine impurities. The validation process involves evaluating a set of performance characteristics, which will be discussed in detail in the subsequent sections.
Comparative Analysis of Analytical Techniques for Azelastine Impurity Profiling
The choice of analytical technique is a critical decision in the development of an impurity profiling method. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose due to its high resolution, sensitivity, and robustness.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of Azelastine and its impurities.[10][11] The separation is typically achieved on a C18 or a phenyl-hexyl column, offering excellent selectivity for the separation of the active pharmaceutical ingredient (API) from its related substances.
Typical HPLC Method Parameters:
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Provides good retention and selectivity for Azelastine and its potential impurities. |
| Mobile Phase | Gradient elution with a mixture of an acidic buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is often necessary to resolve all impurities with varying polarities in a reasonable run time. The acidic buffer helps to ensure good peak shape for the basic Azelastine molecule. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection | UV/PDA at a wavelength where both Azelastine and its impurities have significant absorbance (e.g., 239 nm).[12] | A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment and impurity identification. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent column temperature ensures reproducible retention times. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, with its use of sub-2 µm particle size columns, offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[1] This can be particularly beneficial for complex impurity profiles or for high-throughput screening.
Comparison of HPLC and UPLC for Azelastine Impurity Analysis:
| Feature | HPLC | UPLC |
| Speed | Longer run times | Significantly faster run times |
| Resolution | Good | Superior |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Much higher |
The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method for Azelastine impurities must be a systematic and documented process. The following sections detail the key validation parameters as per ICH Q2(R1) and provide insights into their experimental execution.
Caption: A typical workflow for the validation of an analytical method for impurities.
Specificity: Demonstrating Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] For an impurity method, this means demonstrating that the peaks corresponding to the impurities are well-resolved from the main Azelastine peak and from each other.
Experimental Protocol for Specificity (Forced Degradation):
Forced degradation studies are a cornerstone of specificity testing for stability-indicating methods.[1][13] These studies involve subjecting the drug substance to various stress conditions to intentionally generate degradation products.
-
Stress Conditions: Expose Azelastine to acidic, basic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: ICH-compliant photostability chamber.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation:
-
Assess the resolution between the Azelastine peak and all degradation product peaks.
-
Utilize a PDA detector to check for peak purity of the Azelastine peak in the presence of degradants.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol for Linearity:
-
Standard Preparation: Prepare a series of at least five standard solutions of each known impurity and Azelastine, covering a range from the limit of quantitation (LOQ) to 120% of the specification limit for each impurity.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by determining the recovery of a known amount of impurity spiked into a sample matrix.
Experimental Protocol for Accuracy:
-
Sample Spiking: Spike a placebo or a sample of the drug product with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze the spiked samples in triplicate at each concentration level.
-
Evaluation: Calculate the percentage recovery for each impurity at each level. The acceptance criteria for recovery are typically between 80% and 120%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze six replicate samples of a spiked solution at 100% of the specification limit for each impurity on the same day and with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Evaluation: Calculate the relative standard deviation (%RSD) for the results at each level. The acceptance criterion for %RSD is typically ≤ 15% for impurities at low concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
The LOQ is a critical parameter for an impurity method, as it defines the lower limit of the reportable range.
Experimental Protocol for LOD and LOQ:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol for Robustness:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Data Presentation and Interpretation
Clear and concise presentation of validation data is crucial for regulatory submissions and for internal quality control.
Table of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method is able to resolve the analyte from all potential interferences. Peak purity of the analyte peak should be demonstrated. |
| Linearity (r²) | ≥ 0.99 |
| Range | From LOQ to 120% of the impurity specification limit. |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (%RSD) | Repeatability: ≤ 15%Intermediate Precision: ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters remain within acceptable limits under varied conditions. |
Conclusion: Establishing a Defensible Analytical Method
The validation of an analytical method for Azelastine impurities is a multifaceted process that requires a deep understanding of both the analytical chemistry involved and the regulatory landscape defined by the ICH guidelines. By systematically evaluating the performance characteristics of the chosen method, from specificity and linearity to accuracy and robustness, a scientifically sound and defensible analytical procedure can be established. The use of a well-characterized, stability-indicating HPLC or UPLC method is paramount for ensuring the quality, safety, and efficacy of Azelastine-containing drug products. This guide provides a framework for navigating this process, emphasizing the importance of a logical, evidence-based approach to method validation.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Slideshare. ICH Q3B (R2):Impurities in new drug products. [Link]
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European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. [Link]
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YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]
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International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
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International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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PubMed. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. [Link]
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PubMed. (2023, July 17). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. [Link]
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Oxford Academic. (2023, March 17). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. [Link]
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Patel, K. G., et al. (2020, January 15). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and. [Link]
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Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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PubMed. (2024, April 15). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. [Link]
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A Senior Application Scientist's Guide to Limit of Detection (LOD) and Quantitation (LOQ) for Impurity D Analysis
In the landscape of pharmaceutical development, the assurance of drug safety and efficacy is paramount. A critical aspect of this assurance lies in the rigorous control of impurities within drug substances and products.[1] Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of a pharmaceutical product.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of two crucial performance characteristics of any analytical procedure for impurities: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
This document moves beyond a simple recitation of definitions and protocols. It is structured to provide a foundational understanding of why specific experimental choices are made, how to ensure the trustworthiness of your results, and how to select the most appropriate analytical methodology for your specific needs. We will focus on a hypothetical "Impurity D," a common type of non-volatile organic impurity, to provide a practical and relatable context for these concepts.
The Regulatory Imperative: Understanding LOD and LOQ
Regulatory bodies worldwide, under the harmonized guidance of the International Council for Harmonisation (ICH), have established a clear framework for the control of impurities.[1] Specifically, the ICH Q3A/B guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1] To adhere to these thresholds, it is essential to employ analytical methods that are validated to be sensitive enough to detect and, if necessary, accurately quantify impurities at these low levels. This is where LOD and LOQ become critical validation parameters, as defined in the ICH Q2(R1) guideline.[3][4]
-
Limit of Detection (LOD): The LOD of an individual analytical procedure is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5][6] In essence, it's the concentration at which you can confidently state that the analyte is present, as its signal is distinguishable from the background noise.[5][7]
-
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][8] This is the minimum concentration at which you can not only detect the analyte but also measure its amount with an acceptable level of certainty.[5][9]
For impurity analysis, the LOQ is often the more critical parameter, as regulatory decisions are based on the quantified level of an impurity.[4][6]
Methodologies for Determining LOD and LOQ
The ICH Q2(R1) guideline outlines three primary methods for determining the LOD and LOQ.[4][7] The choice of method depends on whether the analytical procedure is instrumental or non-instrumental and the nature of the data obtained.
-
Visual Evaluation: This method can be used for both non-instrumental and instrumental methods.[10] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).[10][11] While straightforward, this approach can be subjective and is often used to confirm results from other methods.[12]
-
Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[4][7]
-
LOD: The concentration that yields a signal-to-noise ratio typically between 3:1 and 2:1 is generally accepted for estimating the detection limit.[7][12][13]
-
LOQ: A signal-to-noise ratio of 10:1 is a widely accepted benchmark for the quantitation limit.[2][8][14][15] The S/N ratio is determined by comparing the signal height from a sample with a known low concentration of the analyte to the amplitude of the baseline noise.[13]
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method offers a more objective determination of LOD and LOQ.[10][16] The formulas are:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single calibration curve.[7][16]
This method's trustworthiness comes from its statistical foundation, which relies on the performance of the method across a range of low concentrations.
-
Experimental Guide: Determining LOD and LOQ for Impurity D via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis, particularly for non-volatile organic impurities, due to its high sensitivity, specificity, and broad applicability.[2][19][20]
Causality Behind Method Selection: We select HPLC-UV for Impurity D analysis because it is a robust and well-understood technique that provides the necessary sensitivity to reach the low detection and quantitation levels required by regulatory guidelines. The UV detector is suitable for impurities that possess a UV chromophore, which is common for many organic molecules.
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A Guide to Inter-Laboratory Comparison of Phthalazinone Assays: Ensuring Consistency and Reliability in Drug Development
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of a compound's activity is paramount. Phthalazinones, a class of compounds with significant therapeutic potential, particularly as Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy, are no exception.[1][2] This guide provides an in-depth, technically-focused framework for conducting an inter-laboratory comparison of phthalazinone assays. By moving beyond a simple recitation of protocols, we will explore the scientific rationale behind experimental choices, ensuring that the methodologies are not only robust but also self-validating.
The Critical Role of Phthalazinones and the Need for Standardized Assays
Phthalazinone derivatives have emerged as a promising class of therapeutic agents, with many acting as potent PARP inhibitors.[3] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[5][6] This has led to the successful development of PARP inhibitors like Olaparib for treating certain types of cancers.[7]
Given the therapeutic importance of phthalazinones, the ability to reliably and consistently measure their inhibitory activity across different laboratories is crucial for drug development, clinical trials, and regulatory approval. Inter-laboratory comparisons (ILCs), also known as proficiency testing, are essential for assessing the performance of analytical methods and the competence of laboratories.[8][9][10] This guide will focus on two common assays for evaluating phthalazinone-based PARP inhibitors: an in-vitro biochemical assay and a cell-based cytotoxicity assay.
Designing a Robust Inter-Laboratory Comparison Study
A successful ILC is built on a foundation of careful planning and execution.[10] The primary objective is to evaluate the reproducibility of an assay method when performed by different laboratories. Key considerations include the selection of participating laboratories, the preparation and distribution of a stable and homogeneous test material, and a well-defined protocol.[11]
Caption: Data Analysis Pipeline for Inter-laboratory Comparison.
A key performance indicator is the z-score , which is calculated for each laboratory's result. The z-score represents the number of standard deviations a result is from the assigned value (often the robust mean of all submitted results). [8][12] The formula for the z-score is: z = (x - X) / σ where:
-
x is the result from an individual laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
According to ISO 13528, the interpretation of z-scores is generally as follows:
-
|z| ≤ 2.0: The result is considered satisfactory. [8][13]* 2.0 < |z| < 3.0: The result is considered questionable (warning signal). [8][13]* |z| ≥ 3.0: The result is considered unsatisfactory (action signal). [13]
Example Data Summary
The following tables present hypothetical data from an inter-laboratory comparison of a phthalazinone compound's IC50 value determined by the two assays described.
Table 1: Inter-laboratory Comparison of Phthalazinone IC50 (PARP1 Inhibition Assay)
| Laboratory | Reported IC50 (nM) | Assigned Value (Robust Mean, nM) | Standard Deviation (nM) | Z-Score | Performance |
| Lab 1 | 15.2 | 16.5 | 1.8 | -0.72 | Satisfactory |
| Lab 2 | 17.8 | 16.5 | 1.8 | 0.72 | Satisfactory |
| Lab 3 | 14.5 | 16.5 | 1.8 | -1.11 | Satisfactory |
| Lab 4 | 20.1 | 16.5 | 1.8 | 2.00 | Questionable |
| Lab 5 | 16.0 | 16.5 | 1.8 | -0.28 | Satisfactory |
| Lab 6 | 12.5 | 16.5 | 1.8 | -2.22 | Questionable |
| Lab 7 | 17.1 | 16.5 | 1.8 | 0.33 | Satisfactory |
| Lab 8 | 22.5 | 16.5 | 1.8 | 3.33 | Unsatisfactory |
Table 2: Inter-laboratory Comparison of Phthalazinone IC50 (Cell-Based Cytotoxicity Assay)
| Laboratory | Reported IC50 (µM) | Assigned Value (Robust Mean, µM) | Standard Deviation (µM) | Z-Score | Performance |
| Lab A | 0.85 | 0.92 | 0.15 | -0.47 | Satisfactory |
| Lab B | 1.10 | 0.92 | 0.15 | 1.20 | Satisfactory |
| Lab C | 0.95 | 0.92 | 0.15 | 0.20 | Satisfactory |
| Lab D | 0.70 | 0.92 | 0.15 | -1.47 | Satisfactory |
| Lab E | 1.25 | 0.92 | 0.15 | 2.20 | Questionable |
| Lab F | 0.88 | 0.92 | 0.15 | -0.27 | Satisfactory |
| Lab G | 0.99 | 0.92 | 0.15 | 0.47 | Satisfactory |
| Lab H | 0.65 | 0.92 | 0.15 | -1.80 | Satisfactory |
For data analysis and visualization, software such as GraphPad Prism is highly recommended. [14][15][16]It can be used to calculate IC50 values from dose-response curves and to perform statistical analyses of the inter-laboratory data. [17][18]
Conclusion
A well-designed and executed inter-laboratory comparison is indispensable for establishing the reliability and reproducibility of phthalazinone assays. This guide provides a comprehensive framework, from the underlying scientific principles to detailed experimental protocols and robust statistical analysis. By adhering to these principles and methodologies, researchers and drug development professionals can ensure the quality and consistency of their data, ultimately accelerating the development of novel and effective therapies.
References
- ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [URL: https://www.iso.org/standard/78759.html]
- Shapypro. Z-Score in Proficiency Testing: Understanding ISO 13528. [URL: https://shapypro.com/z-score-in-proficiency-testing-understanding-iso-13528/]
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- ANSI Webstore. INTERNATIONAL STANDARD ISO 13528. [URL: https://webstore.ansi.org/standards/iso/iso135282015]
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A Comparative Guide to Purity Assessment: Leveraging qNMR for 2,4-dimethyl-1,2-dihydrophthalazin-1-one
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance.[1][2] For an active pharmaceutical ingredient (API) like 2,4-dimethyl-1,2-dihydrophthalazin-1-one, a heterocyclic compound of interest in medicinal chemistry, the presence of even minute impurities can drastically alter its pharmacological and toxicological profile. This guide provides a comprehensive, field-proven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques, offering researchers and drug development professionals a robust framework for selecting the most appropriate analytical methodology.
We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol for the purity assessment of this compound, and provide a data-driven comparison with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Ascendancy of qNMR: A Primary Ratio Method
Unlike chromatographic methods that often rely on comparing a sample's response to that of a chemically identical reference standard, qNMR is a primary analytical method.[3][4] The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, obviating the need for an API-specific reference material, which may not be available in early development stages.[3] This intrinsic property establishes qNMR as a powerful tool for assigning absolute purity with exceptional accuracy and traceability to the International System of Units (SI).[6][7]
The choice to employ qNMR is therefore driven by the need for a high-accuracy, reference-standard-independent method that simultaneously provides structural confirmation of the analyte.
Experimental Protocol: qNMR Purity of this compound
This protocol is designed as a self-validating system, where the clarity of the spectrum and the consistency of results across multiple integrations serve to confirm the method's suitability.
Causality of Component Selection
-
Analyte: this compound. Its structure contains multiple, distinct proton environments, making it well-suited for ¹H qNMR analysis.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is chosen for its excellent solvating power for a wide range of organic molecules and its relatively simple residual solvent signals that typically do not interfere with analyte signals in downfield regions.[8]
-
Internal Standard (IS): Maleic Acid (Certified Reference Material). The selection of an internal standard is the most critical decision in a qNMR experiment.[9] Maleic acid is chosen based on several key criteria:
-
High Purity (≥99.5%): Ensures that the reference signal is not compromised by impurities.[10]
-
Chemical Stability: It is non-reactive with the analyte and solvent.[11]
-
Signal Clarity: It produces a sharp singlet for its two olefinic protons at ~6.3 ppm in DMSO-d₆, a region that is typically free from signals of the analyte.[7]
-
Solubility: It is readily soluble in DMSO-d₆.[10]
-
Non-volatility & Non-hygroscopicity: Allows for accurate weighing.[7]
-
Instrumentation & Parameters
-
Spectrometer: 400 MHz NMR Spectrometer. A field strength of ≥400 MHz provides sufficient signal dispersion for most small molecules.[8]
-
Key Acquisition Parameters:
-
Relaxation Delay (D1): 30 seconds. This is a crucial parameter for ensuring accurate quantification. The D1 delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei.[9] A shorter delay can lead to signal saturation and inaccurate results.
-
Pulse Angle: 45°. A smaller flip angle (≤45°) is used instead of a 90° pulse to reduce the overall experiment time while still ensuring quantitative conditions when combined with a sufficient relaxation delay.[8]
-
Number of Scans (NS): ≥32. This number is chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated, which is necessary for a precision of better than 1%.
-
Step-by-Step Workflow
-
Preparation: Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) and 20 mg of the analyte (this compound) into a clean, dry vial using a calibrated analytical balance. Document the exact masses.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters (D1=30s, 45° pulse, 32 scans).
-
Data Processing: Manually apply phase and baseline correction to the spectrum. This step is critical for accurate integration and should not be fully automated.[11]
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte and the singlet for the internal standard. For this compound, a signal corresponding to one of the methyl groups is often a good choice. For maleic acid, integrate the olefinic proton singlet.
-
Purity Calculation: Use the following equation to calculate the purity of the analyte:[11]
Purity ( analyte ) [%] = ( I ( analyte ) / I ( std ) ) * ( N ( std ) / N ( analyte ) ) * ( M ( analyte ) / M ( std ) ) * ( m ( std ) / m ( analyte ) ) * Purity ( std ) [%]
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass of the compound
-
m: Mass of the compound weighed
-
Purity(std): Purity of the internal standard as per its certificate
-
qNMR Experimental Workflow Diagram
Caption: Workflow for purity determination by qNMR.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR offers absolute quantification, HPLC and GC are indispensable workhorses in pharmaceutical analysis, primarily for their high separation efficiency.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15][16] For purity analysis, Reverse-Phase HPLC with UV detection is most common.[13] Purity is typically calculated by the area percent method, which assumes that all compounds have a similar UV response, an assumption that can lead to inaccuracies.[16][17] HPLC is excellent for detecting and quantifying impurities, especially in complex mixtures.[12][15]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[18][19] It offers high resolution and sensitivity, making it ideal for residual solvent analysis and the detection of volatile impurities.[14][20]
Data Presentation: A Comparative Overview
The following table summarizes the performance of each technique for the purity assessment of a hypothetical batch of this compound.
| Parameter | qNMR (400 MHz) | HPLC (UV, 254 nm) | GC (FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on polarity and differential partitioning.[16] | Separation based on volatility and boiling point.[18] |
| Quantitation | Absolute (molar %), using a certified internal standard.[21] | Relative (area %), assuming equal response factors, or absolute with a specific reference standard.[17] | Relative (area %), or absolute with a specific reference standard. |
| Purity Value (%) | 99.1 (± 0.2) | 99.3 | 99.2 |
| Impurity A (0.3%) | Quantified | Detected & Quantified | Detected & Quantified |
| Residual Solvent (Acetone) | 0.1% Quantified | Not typically quantified | 0.1% Quantified |
| Water Content | Not directly quantified | Not quantified | Not quantified |
| Strengths | Primary method, non-destructive, provides structural information, high accuracy.[3] | High separation efficiency, high sensitivity, well-established.[13] | Excellent for volatile compounds and residual solvents, high sensitivity.[20] |
| Limitations | Lower sensitivity than chromatography, potential for signal overlap.[6] | Requires analyte-specific reference standard for accurate quantification, destructive.[11] | Limited to volatile and thermally stable analytes, destructive.[18] |
Logical Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The following decision-making framework can guide researchers.
Caption: Decision tree for selecting a purity assessment method.
Conclusion: An Integrated Approach
For the purity assessment of this compound, qNMR stands out as a superior method for obtaining a direct, absolute measure of purity with high accuracy and precision, especially in research and development where certified reference standards of the API may be scarce.[1][21] Its non-destructive nature and ability to provide structural verification in a single experiment add significant value.[5]
However, qNMR is not a panacea. Chromatographic techniques like HPLC and GC offer orthogonal and often more sensitive methods for impurity profiling.[22] HPLC excels at separating non-volatile impurities, while GC is the gold standard for residual solvents.[20][22]
Therefore, the most robust and trustworthy approach to purity assessment, particularly for regulatory submissions, involves an integrated strategy. qNMR should be used to assign the absolute purity value of the main component, while orthogonal techniques like HPLC or GC are employed to separate, identify, and quantify trace-level impurities. This multi-faceted approach provides a complete and validated picture of the compound's purity, ensuring the highest standards of scientific integrity and drug safety.
References
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- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
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- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,4-dimethyl-1,2-dihydrophthalazin-1-one
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of 2,4-dimethyl-1,2-dihydrophthalazin-1-one is fundamental to safe handling. Based on data from analogous compounds, it is prudent to consider this compound as potentially harmful if swallowed, and likely to cause skin and serious eye irritation.[2][3][4] The fine, powdered nature of many research chemicals also presents a risk of aerosolization, leading to potential respiratory tract irritation.[2][4]
Therefore, all handling procedures must be designed to prevent direct contact and inhalation. The "RAMP" protocol—Recognize hazards, Assess the risks, Minimize the risks, and Prepare for emergencies—provides a reliable framework for safely managing this chemical in the laboratory.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards.[1] | Protects against accidental splashes and airborne particles. |
| Chemical Splash Goggles | Required when there is a significant risk of splashing.[1][6] | Provides a more complete seal around the eyes than safety glasses. | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[1][6][7] | Offers an additional layer of protection for the entire face. | |
| Hand Protection | Nitrile Rubber Gloves | Inspect before use for any signs of degradation or puncture.[1][8] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | Flame-Resistant Laboratory Coat | Must be worn fully fastened.[1][9] | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Must cover the entire foot.[1][9] | Protects against spills and falling objects. | |
| Long Pants | Should be worn to cover the lower body.[1] | Ensures complete skin coverage. | |
| Respiratory Protection | NIOSH-approved Respirator | Required if engineering controls are insufficient or if dust/aerosols are generated.[2] | Prevents inhalation of the compound. Fit testing and medical evaluation are necessary for respirator users.[1] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[2] The storage location should be secure and accessible only to authorized personnel.[1][10]
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[11][12] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
-
Preventing Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[2]
-
Spill Preparedness: Ensure that a spill kit is readily available. The kit should contain appropriate absorbent materials, and personnel should be trained in its use.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Container: Place all waste materials, including unused compound and any contaminated consumables (e.g., gloves, weighing paper, absorbent pads), into a designated, clearly labeled, and sealable hazardous waste container.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.
Spill Cleanup and Decontamination
-
Don PPE: Before addressing a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1]
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
Final Disposal
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1][13] Do not dispose of this chemical down the drain or in the regular trash.[8]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is contingent upon a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
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- 10. luxiumsolutions.com [luxiumsolutions.com]
- 11. chempoint.com [chempoint.com]
- 12. cdms.telusagcg.com [cdms.telusagcg.com]
- 13. msdspds.castrol.com [msdspds.castrol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
